2,6-Dichloropurine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,6-dichloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWVOLULURGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202922 | |
| Record name | 2,6-Dichloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-40-1 | |
| Record name | 2,6-Dichloropurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-1H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Dichloropurine chemical properties and structure
An In-depth Technical Guide to 2,6-Dichloropurine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of purine (B94841), a fundamental heterocyclic aromatic organic compound. It serves as a critical intermediate and building block in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its unique chemical structure, featuring two reactive chlorine atoms at the 2 and 6 positions of the purine ring, allows for selective modification and the synthesis of a wide array of biologically active molecules.[1][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in drug discovery and development. It is utilized in the synthesis of various antiviral and anticancer drugs, including treatments for leukemia, and is also employed in biochemical research to study nucleic acid metabolism.[4]
Chemical Structure and Identification
This compound consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, which is characteristic of the purine scaffold. The chlorine atoms at positions C2 and C6 are the key functional groups that dictate its reactivity.[1][5] The chlorine at the C6 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[6]
| Identifier | Value |
| IUPAC Name | 2,6-dichloro-7H-purine[7][] |
| CAS Number | 5451-40-1[1][7] |
| Molecular Formula | C₅H₂Cl₂N₄[1][9] |
| SMILES | C1=NC2=C(N1)C(=NC(=N2)Cl)Cl[1][5][] |
| InChI | InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)[1][3] |
| InChI Key | RMFWVOLULURGJI-UHFFFAOYSA-N[1][3][7] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It typically appears as a white to off-white or light yellow crystalline powder.[1][3][4] It is stable under normal temperatures and pressures.[1]
| Property | Value | Source(s) |
| Molecular Weight | 189.00 g/mol | [4][7][][9] |
| Melting Point | 185-195 °C (with decomposition) | [3] |
| ~184°C to 186°C (with decomposition) | [7] | |
| 179 - 184 °C | [4] | |
| Boiling Point | 405.4±27.0 °C at 760 mmHg (estimate) | [] |
| 310.62 °C (rough estimate) | [3] | |
| Density | 1.8±0.1 g/cm³ (estimate) | [] |
| pKa | 5.22 ± 0.20 (Predicted) | [1][3] |
| Solubility | Sparingly soluble in water. | [1] |
| Soluble in DMSO (Slightly), Methanol (Slightly). | [] | |
| Soluble in acetone (B3395972) and ethyl acetate. | ||
| Appearance | White to yellow crystalline powder. | [1] |
| UV Absorption | λmax: 275 nm (at pH 1), 280 nm (at pH 11) | [1][3] |
Reactivity and Synthesis
The reactivity of this compound is dominated by the two chlorine substituents, making it an excellent substrate for nucleophilic aromatic substitution reactions. This property is extensively exploited in the synthesis of various purine derivatives. The chlorine atom at the C6 position is more susceptible to nucleophilic attack than the one at the C2 position, allowing for selective functionalization.[6] This differential reactivity is fundamental to its utility in multi-step organic synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 5451-40-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 5451-40-1: this compound | CymitQuimica [cymitquimica.com]
- 6. Aciclovir - Wikipedia [en.wikipedia.org]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,6-Dichloropurine (CAS 5451-40-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloropurine is a halogenated purine (B94841) analog of significant interest in medicinal chemistry and drug development. Its versatile reactivity, particularly at the 2 and 6 positions, makes it a crucial intermediate in the synthesis of a wide array of biologically active nucleoside analogs. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, reactivity, and its pivotal role as a precursor to prominent anticancer and antiviral therapeutics. The mechanisms of action of its key derivatives, Clofarabine (B1669196) and Nelarabine (B1678015), are elucidated through detailed signaling pathway diagrams.
Chemical and Physical Properties
This compound typically appears as a white to off-white or light yellow crystalline powder.[1][2][3] It is stable under normal temperatures and pressures.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 5451-40-1 | [4] |
| Molecular Formula | C₅H₂Cl₂N₄ | [4] |
| Molecular Weight | 189.00 g/mol | [5] |
| Appearance | White to off-white/light yellow crystalline powder | [1][2][3] |
| Melting Point | 184-186 °C (decomposition) | [2] |
| Solubility | Soluble in water, acetone, and ethyl acetate (B1210297). | [1][6] |
| pKa (Predicted) | 5.22 ± 0.20 | [1] |
| InChI Key | RMFWVOLULURGJI-UHFFFAOYSA-N | [5] |
| SMILES | Clc1nc(Cl)c2nc[nH]c2n1 | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly involving the chlorination of purine precursors.
Chlorination of Xanthine (B1682287)
A prevalent and industrially viable method for the preparation of this compound is the direct chlorination of xanthine.[3][7] This process typically utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent in the presence of a weak nucleophilic organic base.[7]
Experimental Protocol:
-
Materials: Xanthine, phosphorus oxychloride, pyridine (B92270) (or another suitable base like an amidine or guanidine (B92328) base), ice water, diethyl ether, ethyl acetate, brine, sodium sulfate.
-
Procedure:
-
In a pressurized round-bottom flask, suspend xanthine (e.g., 5.00 g, 0.033 mmol) in pyridine (e.g., 2.66 mL, 0.033 mol) and stir.[8]
-
Carefully add phosphorus oxychloride (e.g., 6.00 mL, 0.066 mol) dropwise to the suspension.[8]
-
Heat the reaction mixture to 180°C for 5 hours.[8]
-
After cooling, slowly pour the reaction mixture into ice water (e.g., 100 mL) and stir for 20 minutes to quench the excess POCl₃.[8]
-
Extract the aqueous mixture with a 1:1 solution of diethyl ether:ethyl acetate (e.g., 5 x 20 mL).[8]
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[8]
-
The crude this compound can be further purified by recrystallization.[8]
-
From 2-Amino-6-chloropurine (B14584)
Another synthetic route involves the diazotization of 2-amino-6-chloropurine followed by a Sandmeyer-type reaction.
Experimental Protocol:
-
Materials: 2-Amino-6-chloropurine, sodium nitrite (B80452), concentrated hydrochloric acid, ethyl acetate, methanol (B129727).
-
Procedure:
-
In a suitable reaction vessel, add 2-amino-6-chloropurine (e.g., 100 g) to a mixture of an ionic liquid such as 1,3-dimethylimidazolium (B1194174) chloride ([DMIm]Cl, e.g., 750 g) and concentrated hydrochloric acid (e.g., 150 g), and stir.[3]
-
Cool the mixture to 10°C and slowly add sodium nitrite (e.g., 55 g).[3]
-
Maintain the reaction at this temperature for 2 hours.[3]
-
After the reaction is complete, extract the product with ethyl acetate (e.g., 4 x 500 mL).[3]
-
Concentrate the combined organic extracts and recrystallize the crude product from methanol to obtain pure this compound as white crystals.[3]
-
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by the two chlorine substituents on the purine ring, which are susceptible to nucleophilic substitution. The chlorine atom at the C6 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.[2][7] This differential reactivity allows for the sequential and selective introduction of different functional groups, making this compound a valuable building block for the synthesis of various purine derivatives.[7][9]
This versatile reactivity is exploited in the synthesis of several clinically important drugs, including the anticancer agents Clofarabine and Nelarabine.[10][11][12]
Synthesis of Clofarabine Intermediate
This compound is a key starting material in the synthesis of Clofarabine. The synthesis involves the coupling of this compound with a protected fluoro-arabinofuranosyl derivative.[10]
Synthesis of Nelarabine Precursor
Similarly, the synthesis of Nelarabine, a prodrug of ara-G, utilizes this compound in a glycosylation reaction with a protected sugar moiety, followed by selective functional group manipulations.[12]
Biological Activity and Mechanisms of Action of Derivatives
Derivatives of this compound exhibit a wide range of biological activities, including potent antitumor and antiviral effects.[13] The following sections detail the mechanisms of action for two prominent drugs synthesized from this precursor.
Clofarabine: Mechanism of Action
Clofarabine is a second-generation purine nucleoside analog used in the treatment of leukemia.[1] Its mechanism of action is multifaceted, targeting several key cellular processes to induce cancer cell death.
Once inside the cell, Clofarabine is phosphorylated to its active triphosphate form, clofarabine triphosphate (Cl-F-ara-ATP).[1] This active metabolite exerts its cytotoxic effects through:
-
Inhibition of DNA Synthesis: Cl-F-ara-ATP competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing DNA strand during replication. Its incorporation leads to the termination of DNA chain elongation.[1][14]
-
Inhibition of Ribonucleotide Reductase: Clofarabine inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. This depletes the pool of available deoxyribonucleotides, further hampering DNA synthesis.[1][8]
-
Induction of Apoptosis: Clofarabine induces programmed cell death (apoptosis) through the disruption of mitochondrial function. It causes the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade leading to apoptosis.[1][14] The DNA damage caused by Clofarabine also activates the ATM (Ataxia-Telangiectasia Mutated) signaling pathway, which contributes to cell cycle arrest and apoptosis.[2]
Nelarabine: Mechanism of Action
Nelarabine is a prodrug of arabinosylguanine (ara-G) and is particularly effective in treating T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).[15][16] Its selectivity for T-cells is a key feature of its therapeutic profile.[6]
The mechanism of action of Nelarabine involves the following steps:
-
Metabolic Activation: Nelarabine is first demethylated by adenosine (B11128) deaminase to form ara-G.[6] Ara-G is then transported into the cell and phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form, ara-GTP.[6][10]
-
Inhibition of DNA Synthesis: Ara-GTP is incorporated into the DNA of proliferating cells, leading to the termination of DNA synthesis.[10][17]
-
Induction of Apoptosis: The incorporation of ara-GTP into DNA causes DNA damage, which triggers apoptotic pathways, including the activation of the tumor suppressor protein p53.[10]
-
T-Cell Selectivity: Nelarabine exhibits preferential toxicity towards T-cells. This is attributed to the higher efficiency of T-cells in converting Nelarabine to its active ara-GTP form.[6][10] Studies have also indicated that resistance to Nelarabine can be associated with the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[18]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a cornerstone synthetic intermediate in the development of purine-based therapeutics. Its favorable reactivity profile allows for the efficient synthesis of complex nucleoside analogs with potent biological activities. A thorough understanding of its properties, synthesis, and the mechanisms of action of its derivatives, such as Clofarabine and Nelarabine, is crucial for the continued development of novel and effective treatments for cancer and viral diseases. This guide provides a foundational resource for researchers and drug development professionals working with this important compound.
References
- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 2. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofarabine - Wikipedia [en.wikipedia.org]
- 4. 5451-40-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound 97 5451-40-1 [sigmaaldrich.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Nelarabine? [synapse.patsnap.com]
- 11. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clofarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Nelarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2,6-Dichloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine is a halogenated purine (B94841) derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including antiviral agents, kinase inhibitors, and antagonists for adenosine (B11128) receptors. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, formulation development, and analytical sciences. This guide provides a comprehensive overview of the core physical and spectral properties of this compound, complete with experimental protocols and a representative synthesis and purification workflow.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various solvents and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Cl₂N₄ | |
| Molecular Weight | 189.00 g/mol | |
| Appearance | White to off-white or light yellow crystalline powder | [1] |
| Melting Point | 185-195 °C (with decomposition) | [2] |
| Boiling Point | 310.62 °C (estimated) | [3] |
| pKa (Predicted) | 5.22 ± 0.20 | [3] |
| CAS Number | 5451-40-1 |
Solubility Profile
The solubility of this compound is a critical factor for its handling, reaction conditions, and formulation. While detailed quantitative data across a range of solvents is limited, the available information provides a good qualitative and semi-quantitative understanding.
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble/soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL | [4] |
| Ethanol | Soluble | [5] |
| Acetone | Soluble | [6] |
| Ethyl Acetate | Soluble | [6] |
| Acetonitrile | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
Note: The term "soluble" is qualitative. For DMSO, the saturation point was not reached at 200 mg/mL.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.
UV/Visible Spectroscopy
| Solvent/pH | λmax | Reference(s) |
| pH 1 | 275 nm | [1] |
| pH 11 | 280 nm | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆):
-
δ 8.70 (s, 1H)
-
δ 3.29 (s, 1H, broad)
¹³C NMR (125 MHz, DMSO-d₆):
-
δ 156.63
-
δ 151.32
-
δ 148.53
-
δ 148.03
-
δ 129.05
(Reference for NMR data:[7])
Infrared (IR) Spectroscopy
Experimental Protocols
Melting Point Determination
Methodology: The melting point of this compound is typically determined using a capillary melting point apparatus.
-
A small amount of the crystalline powder is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.
UV/Visible Spectroscopy
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in the desired solvent (e.g., ethanol, or an aqueous buffer of a specific pH). The concentration is adjusted to yield an absorbance in the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is blanked with the solvent. The absorbance spectrum of the sample is then recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Synthesis and Purification Workflow
This compound is commonly synthesized from xanthine. The following diagram illustrates a typical experimental workflow for its synthesis and subsequent purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. parchem.com [parchem.com]
- 3. 2,6-二氯嘌呤 | 5451-40-1 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.at]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Solubility of 2,6-Dichloropurine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloropurine, a key intermediate in the synthesis of various therapeutic agents. Understanding the solubility of this compound is critical for its application in drug discovery, process chemistry, and formulation development. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound (CAS 5451-40-1) is a halogenated purine (B94841) derivative with the chemical formula C₅H₂Cl₂N₄.[1] It serves as a vital building block in medicinal chemistry for the synthesis of a range of biologically active molecules, including inhibitors of phosphodiesterases (PDEs), cyclin-dependent kinases (CDKs), and antagonists for the human A3 adenosine (B11128) receptor.[2] Its utility as a pharmaceutical intermediate necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents commonly used in synthesis, purification, and biological screening.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its reaction kinetics, purification, and bioavailability. The following tables summarize the available quantitative and qualitative solubility data for this compound in common organic solvents.
2.1 Quantitative Solubility Data
Quantitative data for the solubility of this compound is limited in publicly available literature. The most definitive value has been reported for Dimethyl Sulfoxide (DMSO).
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | 189.00 | Not Specified | ≥ 200 | ≥ 1058.20 | [2] |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration, and the actual solubility is at least 200 mg/mL.
2.2 Qualitative Solubility Data
Qualitative assessments provide general guidance on solvent selection for various applications.
| Solvent | Solubility Description | Reference |
| Water | Sparingly Soluble | [1] |
| Water (boiling) | Soluble (recrystallizable from 150 parts water) | [3] |
| Acetone | Soluble | [4] |
| Ethyl Acetate (EtOAc) | Soluble | [3][4] |
Experimental Protocol for Solubility Determination
The determination of equilibrium solubility is a fundamental procedure in physicochemical characterization. The shake-flask method is widely recognized as the "gold standard" for its accuracy and reliability.[5][6][7] The following protocol is a detailed methodology adapted for determining the solubility of this compound.
3.1 Materials and Equipment
-
This compound (solid, purity >97%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
3.2 Shake-Flask Protocol
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[8] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation : After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[6]
-
Sample Collection and Dilution : Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any solid particles, it is recommended to filter the supernatant through a syringe filter.[5] Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method.[5] A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagrams illustrate the key logical and experimental flows described in this guide.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Relationship between this compound solubility and applications.
References
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5451-40-1 [chemicalbook.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.at]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Spectroscopic and Biological Insights into 2,6-Dichloropurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloropurine, a key intermediate in the synthesis of various biologically active compounds. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols. Furthermore, it explores the role of 2,6-disubstituted purines in modulating cellular signaling pathways, offering insights for drug discovery and development.
Spectroscopic Data of this compound
The following sections summarize the available spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.
¹H NMR Spectrum:
A proton NMR spectrum for this compound has been reported, revealing the chemical environment of the hydrogen atom in the molecule.[1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.5 - 9.0 | Singlet | H-8 |
Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency used.
¹³C NMR Spectrum:
The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Chemical Shift (ppm) | Assignment |
| ~153 | C-4 |
| ~152 | C-2 |
| ~151 | C-6 |
| ~145 | C-8 |
| ~131 | C-5 |
Note: These values are estimated from spectral data and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1610 - 1580 | Medium-Strong | C=N stretch |
| 1580 - 1400 | Medium-Strong | C=C stretch (ring) |
| ~800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound (C₅H₂Cl₂N₄), the expected molecular ion peaks would reflect the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).
| m/z | Relative Abundance | Assignment |
| 188 | High | [M]⁺ (with two ³⁵Cl) |
| 190 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 192 | Low | [M+4]⁺ (with two ³⁷Cl) |
Note: The characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is indicative of a molecule containing two chlorine atoms.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices for purine (B94841) derivatives.
NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly employed to simplify the spectrum.
IR Spectroscopy Protocol
Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, the thin-film method can be used, where the sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the salt plate is recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
Instrumentation and Data Acquisition: For a volatile compound like this compound, electron ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Biological Context and Signaling Pathways
This compound serves as a versatile precursor for the synthesis of a wide range of purine derivatives with potential therapeutic applications, including antiviral and anticancer agents.[2] Notably, 2,6-disubstituted purines have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5]
The STAT3 pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its constitutive activation is implicated in various cancers, making it an attractive target for drug development.
Below is a diagram illustrating the canonical STAT3 signaling pathway and the inhibitory action of 2,6-disubstituted purine derivatives.
References
- 1. This compound(5451-40-1) 1H NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Reactivity of the Purine Ring in 2,6-Dichloropurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloropurine is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules, particularly in the development of antiviral and anticancer therapies.[1] Its purine (B94841) core, activated by two electrophilic centers at the C2 and C6 positions, dictates a predictable yet highly tunable reactivity profile. This technical guide provides an in-depth exploration of the fundamental reactivity of the this compound ring, with a focus on the principles of nucleophilic aromatic substitution (SNAr), regioselectivity, and the practical application of these concepts in synthetic chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers and drug development professionals with the core knowledge required to effectively utilize this important synthetic building block.
Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)
The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SNAr). The purine ring is inherently electron-deficient due to the presence of four nitrogen atoms. This electron deficiency is significantly amplified at the C2 and C6 positions by the strong inductive electron-withdrawing effect of the chlorine atoms.[2][3] This electronic arrangement makes the purine ring highly susceptible to attack by nucleophiles.[4][5]
The SNAr mechanism in this compound proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Elimination of Leaving Group: The aromaticity of the purine ring is restored by the expulsion of the chloride ion, which is an effective leaving group.
The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, thereby accelerating the reaction rate.[4] In this compound, the ring nitrogens and the remaining chlorine atom effectively provide this stabilization.
The Cornerstone of Synthesis: Regioselectivity
A defining feature of this compound's reactivity is its pronounced regioselectivity. In sequential nucleophilic substitution reactions, the first substitution occurs almost exclusively at the C6 position .[2][6] Only after the C6 position has been functionalized does substitution at the C2 position become favorable under more forcing conditions.[6]
This selectivity is a direct consequence of the electronic environment of the purine ring. The chlorine atom at the C6 position is adjacent to only one ring nitrogen (N1), whereas the C2 chlorine is flanked by two nitrogen atoms (N1 and N3).[2] The cumulative electron-donating character of the two nitrogens surrounding C2 increases the electron density at this position relative to C6, making C6 the more electrophilic and thus more reactive site for initial nucleophilic attack.[2] This predictable stepwise reactivity allows for the controlled synthesis of differentially substituted purines.[6]
Key Transformations and Quantitative Data
The predictable reactivity of this compound allows for its conversion into a wide array of derivatives. The following tables summarize quantitative data for common transformations.
Table 1: Synthesis of this compound
| Starting Material | Chlorinating Agent | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Xanthine | Phosphorus Oxychloride | Pyridine | 180°C, 5 h (pressurized) | 33% | [7] |
| Xanthine | Phosphorus Oxychloride | N,N-Dimethylaniline | Reflux, 2 h | High Yield | [6][8] |
| 2-Amino-6-chloropurine | Sodium Nitrite (B80452) | HCl / [DMIm]Cl | 10°C, 2 h | 99% | [9] |
| 2-Amino-6-chloropurine | Sodium Nitrite | LiCl / Acetic Acid | 50-55°C, 4 h | 35% |[10] |
Table 2: C6-Position Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Isopropylamine (B41738) | 1,2-DME | Room Temp, 70 min | 2-Chloro-6-isopropylamino derivative | 89% | [11] |
| Cycloalkylamine | Not specified | Room Temp | 2-Chloro-N6-cycloalkyl derivative | Not specified | [2] |
| Ammonia | Methanol (B129727) | Room Temp, 18 h | 2-Chloro-6-aminopurine (2-chloroadenine) | 79% (from nucleoside) | [11] |
| Sodium Methoxide | Methanol | Not specified | 2-Chloro-6-methoxypurine | Not specified |[12] |
Table 3: N9-Position Glycosylation for Nucleoside Synthesis
| Glycosyl Donor | Catalyst/Conditions | Solvent | N9-β:N7-β Ratio | Yield (N9-β isomer) | Reference |
|---|---|---|---|---|---|
| 1-α-chlorosugar | K-salt of purine | MeCN/THF | 6.2:1 | 70% | [11] |
| 1-α-chlorosugar | K-salt of purine, 18-Crown-6 | THF | 5.2:1 | 61% | [11] |
| Peracetylated Ribose | SnCl4 or TiCl4 | Various | N7 favored | Not specified |[13] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Synthesis of this compound from 2-Amino-6-chloropurine[9]
-
Reaction Setup: In a 2L reaction vessel, add 750 g of the ionic liquid 1,3-dimethylimidazolium (B1194174) chloride ([DMIm]Cl) and stir.
-
Acidification: Add 150 g of concentrated hydrochloric acid to the vessel.
-
Addition of Starting Material: Under continuous stirring, add 100 g of 2-amino-6-chloropurine.
-
Diazotization: Cool the mixture to 10°C. Slowly add 55 g of sodium nitrite over a period of time to control the reaction exotherm.
-
Reaction: Maintain the temperature at 10°C and continue stirring for 2 hours.
-
Workup and Isolation: After the reaction is complete, perform an extraction with ethyl acetate (B1210297) (4 x 500 mL). Combine the organic layers, concentrate under reduced pressure, and recrystallize the crude product from methanol to yield this compound as white crystals.
Protocol 2: Synthesis of 2-Chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine[11]
This protocol details the selective substitution at the C6 position of a protected this compound nucleoside.
-
Precursor: Start with 3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxyriboside.
-
Reaction Setup: Dissolve the precursor nucleoside (1 equivalent) in anhydrous 1,2-dimethoxyethane (B42094) (DME).
-
Nucleophile Addition: At room temperature, add isopropylamine (approximately 5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture for 70 minutes at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Purification: Chromatograph the resulting residue on a silica (B1680970) gel column using a hexane-EtOAc gradient to afford the pure N6-isopropylamino product.
Relevance in Drug Development and Biological Systems
This compound is a key intermediate for synthesizing purine analogs that function as antimetabolites.[1][14] These molecules are designed to mimic endogenous purines (adenine, guanine) and thereby disrupt critical cellular processes, primarily nucleic acid synthesis.[15] By inhibiting enzymes in the de novo or salvage pathways of purine metabolism, these drugs can selectively target rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[15][16]
The two main pathways for purine synthesis are:
-
De Novo Synthesis: A multi-step, energy-intensive pathway that builds the purine ring from simple precursors like amino acids, formate, and CO2.[16][17]
-
Salvage Pathway: A more energy-efficient pathway that recycles pre-formed purine bases from the degradation of nucleic acids.[16][17]
Analogs derived from this compound, such as cladribine (B1669150) (2-chlorodeoxyadenosine), are processed by cellular kinases and can inhibit enzymes like DNA polymerase and ribonucleotide reductase, ultimately leading to apoptosis.[14]
Conclusion
This compound exhibits a robust and predictable reactivity profile governed by the principles of nucleophilic aromatic substitution. Its key feature is the sequential, regioselective displacement of its chlorine atoms, with the C6 position being significantly more reactive than the C2 position. This well-defined reactivity allows for the rational design and synthesis of a vast library of purine derivatives. A thorough understanding of these fundamental principles is essential for chemists in academia and industry, enabling the continued development of novel therapeutics targeting a range of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. US6455696B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. mdpi.com [mdpi.com]
- 13. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and this compound with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of 2,6-Dichloropurine in Purine Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine is a synthetic purine (B94841) analog that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its strategic placement of chlorine atoms at the 2 and 6 positions of the purine ring provides reactive sites for nucleophilic substitution, making it a versatile building block for medicinal chemists.[3] This technical guide delves into the multifaceted role of this compound in the study of purine metabolism, providing insights into its use as a precursor for enzyme inhibitors, its potential interactions with key metabolic enzymes, and detailed experimental protocols for its investigation.
While this compound itself is not extensively characterized as a direct inhibitor of purine metabolism enzymes, its derivatives have shown significant activity. This guide will provide context by including quantitative data for structurally related compounds to infer the potential interactions of this compound and to highlight its importance in the development of targeted therapeutics.
Data Presentation: Quantitative Insights into Purine Analog Interactions
Direct quantitative data on the inhibitory activity of this compound on purine metabolism enzymes is not extensively available in the public domain. However, by examining the kinetic data of its close structural analogs, we can gain valuable insights into the potential interactions and guide future research.
Table 1: Inhibition of Purine Nucleoside Phosphorylase (PNP) by 2,6-Disubstituted Purine Analogs
| Compound | Organism | Inhibition Constant (Ki) | Assay Substrate | Reference |
| 6-benzylthio-2-chloropurine | Helicobacter pylori | Micromolar range | Guanosine, 7-methylguanosine | [1] |
| Immucillin-H | Plasmodium falciparum | Picomolar range | - | [4] |
| DADMe-Immucillin-H | Plasmodium falciparum | Picomolar range | - | [4] |
| MT-Immucillin-H | Plasmodium falciparum | - | 5'-methylthio substrates | [4] |
Note: Specific Ki values for this compound are not provided in the cited literature, but the study of 2,6-disubstituted purines suggests that modifications at these positions are critical for PNP inhibition.[1]
Table 2: Inhibition of Adenosine (B11128) Deaminase (ADA) by Purine Analogs
| Compound | IC50 | Ki | Notes | Reference |
| EHNA | 6 ± 2 nM | 1.6–7.0 nM | Potent and selective dual inhibitor of PDE2 and ADA. | [5] |
| 2-imidazolyl phenol | 93 ± 17 µM | - | Identified through metal-binding pharmacophore screening. | [5] |
| 2-oxazolyl phenol | 260 ± 14 µM | - | Identified through metal-binding pharmacophore screening. | [5] |
| 2-Chloroadenosine (B27285) | - | - | Reduced the rate of adenosine deamination by 63%. | [6] |
Note: While direct inhibitory data for this compound on ADA is unavailable, the data on 2-chloroadenosine suggests that the presence of a chlorine atom at the 2-position can influence its interaction with the enzyme.[6]
Table 3: Kinetic Parameters of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) for Purine Substrates
| Substrate | Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Hypoxanthine (B114508) | Trypanosoma cruzi (TcA) | - | - | 1.7 x 106 | [7] |
| Guanine (B1146940) | Trypanosoma cruzi (TcA) | - | - | 2.5 x 106 | [7] |
| Hypoxanthine | Trypanosoma cruzi (TcC) | - | - | 2.1 x 106 | [7] |
| Guanine | Trypanosoma cruzi (TcC) | - | - | 2.5 x 106 | [7] |
| Hypoxanthine | Trypanosoma cruzi (TcB) | 13 | - | 92 x 103 | [8] |
| Guanine | Trypanosoma cruzi (TcB) | - | - | - | [8] |
| Xanthine | Trypanosoma cruzi (TcB) | - | - | - | [8] |
| Hypoxanthine | Trypanosoma cruzi (TcD) | 150 | - | 7 x 103 | [8] |
Note: this compound is a potential substrate for HGPRT, which would convert it to a nucleotide analog. The kinetic parameters for natural substrates provide a baseline for comparison in future studies with this compound.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Purine Nucleoside Phosphorylase (PNP) Activity and Inhibition
This protocol is adapted from studies on H. pylori PNP and can be used to assess the inhibitory potential of this compound and its derivatives.[1][9]
Materials:
-
Purified PNP enzyme
-
Substrates: Guanosine or 7-methylguanosine
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO, then diluted in buffer)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the desired concentration of the inhibitor.
-
Enzyme Addition: Add a known amount of purified PNP enzyme to the reaction mixture and incubate for a pre-determined time at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding the substrate (guanosine or 7-methylguanosine).
-
Spectrophotometric Monitoring: Continuously monitor the change in absorbance at a specific wavelength (e.g., 257.5 nm for the conversion of guanine to GMP) over time.[10] The rate of the reaction is proportional to the initial velocity (v₀).
-
Data Analysis:
-
Determine the initial velocity (v₀) for uninhibited and inhibited reactions from the linear portion of the absorbance versus time plot.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Kᵢ value.
-
Protocol 2: Spectrophotometric Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity
This protocol allows for the determination of HGPRT activity by monitoring the conversion of hypoxanthine or guanine to their respective nucleotide monophosphates.[10][11]
Materials:
-
Cell lysate or purified HGPRT enzyme
-
Substrates: Hypoxanthine or guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the assay buffer, a saturating concentration of PRPP, and the purine substrate (hypoxanthine or guanine).
-
Initiate Reaction: Start the reaction by adding the cell lysate or purified HGPRT enzyme.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 245 nm for the conversion of hypoxanthine to IMP or at 257.5 nm for the conversion of guanine to GMP.[8]
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
To determine kinetic parameters (Kₘ and Vₘₐₓ) for this compound as a potential substrate, vary its concentration while keeping PRPP concentration constant and measure the corresponding initial velocities.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.
-
Protocol 3: Cellular Uptake and Metabolic Fate of this compound using HPLC-MS
This protocol outlines a general method to study how cells take up this compound and what metabolites are formed.[12][13]
Materials:
-
Cell culture of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 80% methanol)
-
HPLC-MS system with a C18 column
Procedure:
-
Cell Treatment: Culture cells to a desired confluency and treat them with a known concentration of this compound for various time points.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a cold lysis buffer.
-
-
Metabolite Extraction:
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
HPLC-MS Analysis:
-
Inject the supernatant into the HPLC-MS system.
-
Use a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water with formic acid) to separate the metabolites on the C18 column.
-
Detect and quantify this compound and its potential metabolites (e.g., 6-chloroguanine, 2-chloro-6-mercaptopurine) using mass spectrometry.
-
-
Data Analysis:
-
Identify metabolites based on their mass-to-charge ratio (m/z) and retention times compared to standards.
-
Quantify the intracellular concentrations of this compound and its metabolites over time to determine the rate of uptake and metabolic conversion.
-
Visualizing Purine Metabolism Pathways and Experimental Workflows
To better understand the context in which this compound is studied, the following diagrams illustrate the key purine metabolic pathways and a typical experimental workflow.
Conclusion
This compound stands as a cornerstone in the exploration of purine metabolism and the development of novel therapeutics. Its utility as a versatile synthetic intermediate allows for the creation of a diverse range of purine analogs targeting key enzymes in both the de novo and salvage pathways. While direct quantitative data on the inhibitory effects of this compound itself are sparse, the information available for its derivatives underscores the potential of this scaffold in drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to investigate the role of this compound and its analogs in purine metabolism, ultimately contributing to the advancement of treatments for a variety of diseases, including cancer and infectious diseases. Further research into the direct metabolic fate and enzymatic interactions of this compound is warranted to fully elucidate its role in cellular biochemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition states and inhibitors of the purine nucleoside phosphorylase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 7. Kinetic Characterization and Inhibition of Trypanosoma cruzi Hypoxanthine–Guanine Phosphoribosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A continuous Spectrophotometric assay for hypoxanthine-guanine phosphoribosyltransferase. [iris.uniroma1.it]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
2,6-Dichloropurine: A Versatile Precursor in the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of organic synthesis, particularly within medicinal chemistry and drug development. Its unique structure, featuring two reactive chlorine atoms at the 2 and 6 positions of the purine (B94841) core, allows for selective and sequential nucleophilic substitutions. This reactivity makes it an invaluable precursor for the synthesis of a diverse array of purine derivatives, including crucial antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the synthetic utility of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.
Chemical Properties and Reactivity
The synthetic versatility of this compound stems from the differential reactivity of its two chlorine atoms. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This chemoselectivity allows for a stepwise and controlled introduction of various functionalities onto the purine ring, enabling the synthesis of complex molecules with defined structures.
Synthesis of this compound
Several methods have been established for the synthesis of this compound, with the choice of route often depending on the desired scale and available starting materials. Common strategies include the chlorination of xanthine (B1682287) (2,6-dihydroxypurine) or the diazotization of 2-amino-6-chloropurine.[2][3][4]
Table 1: Synthesis of this compound - Selected Methods and Yields
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Xanthine | Pyridine, Phosphorus oxychloride, 180°C, 5 h | 33% | [5] |
| Xanthine | Phosphorus oxychloride, weak nucleophilic organic base (e.g., amidine) | Not specified | [3][6] |
| Adenine-1-N-oxide | 1. NaNO2, 30% aq. HOAc, 70-80°C, 2 h; 2. Phosphorus oxychloride, reflux, 3 h | 28% (from intermediate) | [5] |
| 2-Amino-6-chloropurine | 35% HCl, NaNO2, 15-20°C, 1 h | 52.9% | [4] |
| 2-Amino-6-chloropurine | Ionic liquid [DMIm]Cl, conc. HCl, NaNO2, 10°C, 2 h | 99.0% | [2] |
| Hypoxanthine 1-N-oxide | Phosphoryl chloride, N,N-dimethylaniline, reflux, 2 h | 60% | [7] |
Applications in the Synthesis of Bioactive Molecules
This compound is a cornerstone in the synthesis of a wide range of biologically active compounds, most notably nucleoside analogs that form the basis of many therapeutic agents.
Synthesis of Nucleoside Analogs
The glycosylation of this compound is a key step in the synthesis of various nucleoside analogs. This is often followed by selective amination or other modifications at the C2 and C6 positions.
A prominent example is the synthesis of Cladribine (2-chloro-2'-deoxyadenosine), a drug used in the treatment of hairy cell leukemia.[8] The synthesis involves the glycosylation of this compound followed by amination.
Table 2: Synthesis of 2-Chloro-6-substituted-purine Nucleosides
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 3′,5′-di-O-p-toluoyl-2,6-dichloropurine-2′-deoxyriboside | Diethylaminosulfur trifluoride (DAST), CH2Cl2/pyridine | 3′,5′-di-O-p-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside | 58% | [8] |
| 3′,5′-di-O-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside | Isopropyl amine, 1,2-DME, rt, 70 min | 2-chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine | 89% | [8] |
| 2-chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine | NH3/MeOH, rt, 18 h | 2-chloro-6-isopropylamino-9-(2′-deoxy-β-D-ribofuranosyl)-9H-purine | 79% | [8] |
Synthesis of 2,6-Disubstituted Purine Derivatives
The differential reactivity of the two chlorine atoms is exploited to synthesize a variety of 2,6-disubstituted purines with potential biological activities, such as inducing cardiomyogenesis.[][10] The more reactive C6-chloro group is typically substituted first, followed by substitution at the C2 position.
Table 3: Synthesis of 2,6-Diamino-Substituted Purines
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | Cyclohexylamine (B46788), Et3N, EtOH, 90°C (microwave), 1.5 h | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | 65% | [11] |
| 2-Chloro-N-cyclohexyl-9H-purin-6-amine | Aniline | 2,6-Disubstituted purine derivative | Not specified | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-6-chloropurine[3]
-
In a 2 L reaction kettle, add 750 g of the ionic liquid 1,3-dimethylimidazolium (B1194174) chloride ([DMIm]Cl) and stir.
-
Add 150 g of concentrated hydrochloric acid to the stirring mixture.
-
Continue stirring and add 100 g of 2-amino-6-chloropurine.
-
Maintain the temperature at 10°C and slowly add 55 g of sodium nitrite.
-
Allow the reaction to proceed for 2 hours.
-
After the reaction is complete, extract the crude product with ethyl acetate (B1210297) (4 x 500 mL).
-
Concentrate the combined organic extracts and recrystallize the residue from methanol (B129727) to obtain this compound as white crystals. (Yield: 110 g, 99.0%).
Protocol 2: Synthesis of 2-Chloro-N-cyclohexyl-9H-purin-6-amine[12]
-
To a solution of this compound (260 mg, 1.38 mmol, 1.0 equiv) in ethanol (B145695) (2 mL), add cyclohexylamine (1.52 mmol, 1.1 equiv) and triethylamine (B128534) (1.52 mmol, 1.1 equiv).
-
Irradiate the reaction mixture at 90°C for 1.5 hours in a microwave reactor.
-
Filter the resulting white precipitate.
-
Purify the precipitate by silica (B1680970) gel column chromatography (eluent: CH2Cl2:MeOH = 94:6 v/v) to yield the desired product. (Yield: 65%).
Protocol 3: Synthesis of 3′,5′-di-O-p-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside[9]
-
Perform fluorination of O-protected this compound 2′-deoxy-β-D-ribonucleoside with an excess of diethylaminosulfur trifluoride (DAST).
-
The reaction is carried out in a mixture of CH2Cl2 and pyridine.
-
Purify the product by chromatography on silica gel to obtain the 2-chloro-6-fluoropurine derivative. (Yield: 58%).
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic workflows involving this compound.
Caption: Synthesis of this compound.
Caption: General workflow for Cladribine synthesis.
Caption: Stepwise synthesis of 2,6-diamino-purines.
Conclusion
This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its differential reactivity at the C2 and C6 positions provides a reliable platform for the regioselective synthesis of a multitude of purine derivatives. The ability to systematically modify the purine core has been instrumental in the development of numerous clinically significant drugs, particularly in the realms of antiviral and anticancer therapies. The synthetic routes and methodologies outlined in this guide underscore the continued importance of this compound in contemporary drug discovery and development, offering a robust starting point for the creation of novel bioactive compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US6455696B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
- 8. openaccesspub.org [openaccesspub.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Synthesis of 2,6-Dichloropurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine is a pivotal intermediate in the synthesis of a vast array of biologically active purine (B94841) derivatives, which are cornerstones of numerous therapeutic agents, including antiviral and anticancer drugs. Its strategic importance has spurred the development of various synthetic methodologies over the past century. This technical guide provides a comprehensive overview of the core historical methods for the synthesis of this compound, presenting detailed experimental protocols, comparative data, and logical workflows to aid researchers in understanding the evolution and practical application of these synthetic routes.
Core Synthesis Methodologies
The historical synthesis of this compound can be broadly categorized into two main strategies: the direct chlorination of pre-existing purine ring systems and the construction of the dichloropurane skeleton from acyclic or pyrimidine (B1678525) precursors.
Chlorination of Hydroxypurines
The most direct and historically significant approach to this compound involves the chlorination of readily available hydroxypurines, primarily xanthine (B1682287) and its derivatives.
From Xanthine
The conversion of xanthine (2,6-dihydroxypurine) to this compound has been a workhorse method, evolving from harsh, high-temperature procedures to more refined and efficient protocols. The primary chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).
Early syntheses involved heating xanthine with neat phosphorus oxychloride, often in a sealed tube at high temperatures. These methods were often low-yielding and required stringent reaction conditions.
To improve the solubility of xanthine and the efficiency of the chlorination, various additives have been employed. Tertiary amines, such as pyridine (B92270) and N,N-dimethylaniline, act as catalysts and acid scavengers. More recently, the use of weak nucleophilic organic bases like amidines and guanidines has been shown to be effective.
Experimental Protocol: Chlorination of Xanthine with Phosphorus Oxychloride and Pyridine[1]
-
Reaction Setup: In a pressurized round-bottomed flask equipped with a magnetic stirrer, add xanthine (5.00 g, 0.033 mol) and pyridine (2.66 mL, 0.033 mol).
-
Addition of Reagent: Stir the suspension and add phosphorus oxychloride (6.00 mL, 0.066 mol) dropwise.
-
Reaction Conditions: Heat the mixture to 180°C for 5 hours.
-
Work-up: Carefully and slowly pour the resulting black solution into 100 mL of ice water with stirring for 20 minutes.
-
Extraction: Extract the aqueous mixture with a 1:1 solution of diethyl ether:ethyl acetate (B1210297) (5 x 20 mL).
-
Purification: Wash the combined organic layers with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Isolation: The target product, this compound, is obtained as a yellow solid.
From Hypoxanthine (B114508) and its N-oxides
Hypoxanthine and its N-oxides have also served as viable starting materials for the synthesis of this compound. The chlorination of hypoxanthine 1-N-oxide with phosphorus oxychloride in the presence of an organic base provides a high-yielding route to the desired product.[1]
Experimental Protocol: Synthesis from Hypoxanthine 1-N-oxide[1]
-
Reaction Setup: Suspend hypoxanthine 1-N-oxide (3.6 g, 0.024 mol) in a mixture of phosphorus oxychloride (180 mL) and N,N-dimethylaniline (6 mL) under an argon atmosphere.
-
Reaction Conditions: Heat the mixture to reflux for 3 hours.
-
Work-up: After cooling to room temperature, distill off the excess phosphorus oxychloride under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of water and extract with dichloromethane (B109758) (3 x 100 mL).
-
Purification: Evaporate the solvent in vacuo to give the crude oil, which is then purified by silica (B1680970) gel chromatography using an ethyl acetate:hexane gradient to afford this compound as a white solid.
Synthesis via Diazotization of 2-Amino-6-chloropurine (B14584)
An alternative to direct chlorination of hydroxypurines is the conversion of an amino group to a chloro group via a diazotization reaction. This method utilizes the readily available 2-amino-6-chloropurine as a starting material.
Experimental Protocol: Diazotization of 2-Amino-6-chloropurine[3][4]
-
Reaction Setup: In a 2L reaction kettle, add 750 g of the ionic liquid 1,3-dimethylimidazolium (B1194174) chloride and stir.
-
Addition of Acid and Starting Material: Add 150 g of concentrated hydrochloric acid, followed by 100 g of 2-amino-6-chloropurine under continuous stirring.
-
Diazotization: Cool the mixture to 10°C and slowly add 55 g of sodium nitrite. Maintain the temperature at 10°C and continue stirring for 2 hours.
-
Extraction: After the reaction is complete, extract the mixture with ethyl acetate (4 x 500 mL).
-
Isolation and Purification: Concentrate the combined organic extracts and recrystallize the crude product from methanol (B129727) to obtain pure this compound as white crystals.
Purine Ring Construction Methods
Historically, the synthesis of the purine ring system from acyclic or pyrimidine precursors was a significant area of research, with the work of Emil Fischer and Wilhelm Traube being foundational. While often more laborious, these methods provided unequivocal proof of the purine structure.
The Traube Purine Synthesis
The Traube synthesis, first reported in 1900, is a versatile method for constructing the purine ring system from a substituted pyrimidine. The general approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or triethyl orthoformate. While not a direct historical route to this compound in its initial conception, the principles of the Traube synthesis were applied to the synthesis of various purine derivatives. The synthesis of this compound can be achieved by cyclizing 2,4-dichloro-5,6-diaminopyrimidine. However, this method is often hampered by the hydrolytic instability of the chloro-substituted pyrimidine under the acidic or high-temperature conditions required for cyclization, leading to lower yields.
Synthesis from Barbituric Acid Derivatives
Early methods also explored the construction of the purine ring from barbituric acid derivatives. These multi-step syntheses were often complex and resulted in low overall yields, making them less practical for large-scale production compared to the chlorination routes.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the key historical synthesis methods of this compound, allowing for a direct comparison of their efficiencies.
| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | Xanthine | POCl₃, Pyridine | 180 | 5 | 33 | [3] |
| Chlorination | Hypoxanthine 1-N-oxide | POCl₃, N,N-Dimethylaniline | Reflux | 3 | 28 | [3] |
| Diazotization | 2-Amino-6-chloropurine | NaNO₂, HCl, [DMIm]Cl | 10 | 2 | 99 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.
Caption: Workflow for the synthesis of this compound from Xanthine.
Caption: Synthesis of this compound from Hypoxanthine 1-N-oxide.
Caption: Diazotization route to this compound.
Conclusion
The synthesis of this compound has a rich history, marked by significant methodological advancements. From the early, often forceful, chlorination of xanthine to the more sophisticated and high-yielding diazotization protocols, the evolution of these synthetic routes reflects the broader progress in organic chemistry. For contemporary researchers, a thorough understanding of these historical methods provides not only a practical toolbox for the preparation of this vital intermediate but also a valuable perspective on the ingenuity and perseverance of early medicinal chemists. The methods detailed in this guide continue to be relevant and adaptable for the synthesis of novel purine-based compounds with potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Nucleoside Analogs from 2,6-Dichloropurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of clinically relevant nucleoside analogs, Cladribine (B1669150) and Clofarabine, starting from 2,6-dichloropurine. The methodologies described are based on established chemical syntheses, offering robust procedures for laboratory-scale preparation.
Introduction
This compound is a versatile starting material for the synthesis of a wide array of purine (B94841) nucleoside analogs. The two chlorine atoms at the C2 and C6 positions of the purine ring offer differential reactivity, allowing for selective functionalization to create potent therapeutic agents. This document focuses on the synthesis of Cladribine (2-chloro-2'-deoxyadenosine) and Clofarabine, both significant drugs in the treatment of hematologic malignancies and other diseases.[1][2][3][4]
Cladribine, an analog of deoxyadenosine, is resistant to deamination by adenosine (B11128) deaminase (ADA), which contributes to its therapeutic efficacy.[1] Clofarabine is another important purine nucleoside analog used in cancer therapy.[3][4] The synthesis of these complex molecules involves key steps such as glycosylation of the purine base with a protected sugar moiety, followed by selective amination and deprotection.
Synthesis of Cladribine from this compound
The chemical synthesis of Cladribine from this compound is a multi-step process that primarily involves the formation of the N-glycosidic bond between the purine base and a protected 2-deoxyribose derivative, followed by selective amination at the C6 position and subsequent deprotection.[1][2] A common strategy is the direct glycosylation of this compound.[1]
Experimental Protocol: Synthesis of Cladribine via Anion Glycosylation
This protocol details a two-step synthesis of Cladribine starting from the potassium salt of this compound and a protected 1-α-chlorosugar.[2]
Step 1: Glycosylation
-
Salt Formation: In a flame-dried round-bottom flask under an argon atmosphere, suspend this compound in anhydrous 1,2-dimethoxyethane. Cool the suspension to 0°C in an ice bath. Add potassium t-butoxide portion-wise with stirring. Allow the reaction to stir at 0°C for 1 hour to form the potassium salt.[1]
-
Solvent Evaporation: Remove the solvent under reduced pressure to obtain the dry potassium salt of this compound.
-
Coupling Reaction: Suspend the dried potassium salt in a mixture of anhydrous acetonitrile (B52724) and tetrahydrofuran.[1] To this suspension, gradually add a solution of crystalline 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose in anhydrous acetonitrile.[1]
-
Reaction Monitoring: Stir the reaction mixture under an argon atmosphere at room temperature.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove insoluble materials.[1] Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography to yield the protected intermediate, 2,6-dichloro-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine.[1]
Step 2: Ammonolysis and Deprotection
-
Ammonolysis: Dissolve the purified protected intermediate in a solution of ammonia (B1221849) in methanol.[1]
-
Reaction Conditions: Stir the solution at room temperature, followed by gentle heating to 35-40°C to facilitate both amination at the C6 position and removal of the p-toluoyl protecting groups.[1]
-
Final Purification: After the reaction is complete (monitored by TLC), evaporate the solvent.[1] Purify the residue by silica gel column chromatography to obtain Cladribine as a white solid.[1]
Quantitative Data Summary for Cladribine Synthesis
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity |
| Glycosylation | This compound, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | Potassium t-butoxide, 1,2-dimethoxyethane, Acetonitrile, Tetrahydrofuran | 0°C to RT | Variable | ~59% (for β-nucleoside)[5] | >95% after chromatography |
| Ammonolysis | 2,6-dichloro-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine | Methanolic Ammonia | RT to 35-40°C | Variable | High | >99% after chromatography |
Synthesis of Clofarabine from this compound
The synthesis of Clofarabine involves the coupling of this compound with a protected 2-deoxy-2-fluoroarabinofuranose derivative.[3][4] This is followed by selective amination at the C6 position.
Experimental Protocol: Synthesis of Clofarabine
This protocol outlines a synthetic route to Clofarabine involving the coupling of this compound with a protected fluorinated sugar bromide.[3]
Step 1: Glycosylation
-
Preparation of the Glycosyl Donor: The synthesis begins with the preparation of 2-deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose from a suitable protected ribofuranose precursor.[3][4]
-
Coupling Reaction: In a dry reaction vessel under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent such as dichloroethane.[3] Add molecular sieves to ensure anhydrous conditions.
-
Addition of Base and Glycosyl Donor: Add a suitable base, such as sodium hydride (NaH), to the purine solution.[3] Then, add the protected 2-deoxy-2-fluoroarabinofuranosyl bromide.
-
Reaction Conditions: The reaction can be carried out at room temperature or with heating, depending on the specific procedure.[3] For instance, some procedures specify heating at 100°C for 16 hours.[3]
-
Work-up and Purification: After completion, the reaction mixture is worked up and the crude product, 2,6-Dichloro-9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine, is purified by flash column chromatography.[3]
Step 2: Amination and Deprotection
-
Selective Amination: The purified intermediate is reacted with anhydrous ammonia in a suitable solvent like ethanol (B145695) at room temperature.[3] This step selectively displaces the chlorine atom at the C6 position with an amino group.
-
Deprotection: The benzoyl protecting groups are subsequently removed, for example, by treatment with lithium hydroxide (B78521) hydrate, to yield Clofarabine.[3]
-
Purification: The final product is purified to obtain high-purity Clofarabine.
Quantitative Data Summary for Clofarabine Synthesis
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity |
| Glycosylation | This compound, 2-deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose | Dichloroethane, Molecular Sieves, NaH | 25-100°C | 16 hours | ~32% (overall for intermediate)[3] | >95% after chromatography |
| Amination/Deprotection | 2,6-Dichloro-9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine | Anhydrous Ammonia in Ethanol, Lithium Hydroxide Hydrate | Room Temperature | 3 days | ~42%[3] | >99.85% (in an optimized 5-step synthesis)[4] |
Visualizations
Synthetic Workflow for Cladribine
Caption: Synthetic pathway for Cladribine from this compound.
Synthetic Workflow for Clofarabine
Caption: Synthetic pathway for Clofarabine from this compound.
Cladribine's Mechanism of Action Signaling Pathway
Caption: Intracellular activation and mechanism of action of Cladribine.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2,6-Dichloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine is a versatile scaffold for the synthesis of a wide range of kinase inhibitors. Its unique electronic properties and the differential reactivity of its two chlorine atoms allow for sequential and selective functionalization, making it an ideal starting material for creating diverse chemical libraries for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from this compound, along with data on their biological activity and the signaling pathways they modulate.
Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The purine (B94841) core, being a key component of ATP, the natural substrate for kinases, provides a privileged scaffold for the design of ATP-competitive inhibitors.[1]
Synthetic Strategies
The primary strategy for synthesizing kinase inhibitors from this compound involves sequential nucleophilic aromatic substitution (SNAr) reactions at the C6 and C2 positions. The chlorine atom at the C6 position is generally more reactive than the one at the C2 position, allowing for selective substitution.[2] This differential reactivity enables a divergent synthetic approach where a common intermediate can be used to generate a variety of analogs by introducing different substituents at each position.
A typical synthetic workflow is as follows:
-
N9-Alkylation/Arylation: Introduction of a substituent at the N9 position of the purine ring. This step is often performed first to improve solubility and to introduce a group that can interact with the solvent-exposed region of the kinase active site.
-
C6-Substitution: Selective nucleophilic substitution of the C6-chloro group, typically with an amine, to introduce a key pharmacophore that often interacts with the hinge region of the kinase.
-
C2-Substitution: Substitution of the less reactive C2-chloro group, often requiring more forcing conditions or catalysis, to introduce further diversity and optimize potency and selectivity.
Experimental Protocols
Protocol 1: N9-Alkylation of this compound
This protocol describes the general procedure for introducing an alkyl or aryl group at the N9 position of the purine ring.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Alkyl halide or Aryl halide
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).
-
Add the desired alkyl halide or aryl halide (1.1-1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N9-substituted this compound.
Protocol 2: Selective C6-Amination of N9-Substituted this compound
This protocol details the selective substitution of the C6-chloro group with an amine.
Materials:
-
N9-substituted this compound
-
Ethanol (B145695) or Isopropanol
-
Primary or secondary amine
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N9-substituted this compound (1.0 eq) in ethanol or isopropanol.
-
Add the desired primary or secondary amine (1.1-1.5 eq) and a base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-chloro-6-amino-9-substituted purine derivative.
Protocol 3: C2-Amination of 2-Chloro-6-amino-9-substituted Purine
This protocol describes the substitution of the remaining C2-chloro group. This step often requires higher temperatures or microwave irradiation due to the lower reactivity of the C2 position.
Materials:
-
2-chloro-6-amino-9-substituted purine
-
1-Butanol (B46404) or N-Methyl-2-pyrrolidone (NMP)
-
Primary or secondary amine
-
DIPEA
-
Microwave reactor (optional)
Procedure:
-
In a microwave-safe vial, combine the 2-chloro-6,9-disubstituted purine (1.0 eq), the desired amine (1.5-2.0 eq), and DIPEA (2.0-3.0 eq) in 1-butanol or NMP.
-
Heat the reaction mixture in a microwave reactor at a temperature ranging from 120 to 180 °C for a specified time (e.g., 30-60 minutes), or alternatively, heat at reflux for several hours to days. Monitor the reaction by TLC or LC-MS.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 2,6,9-trisubstituted purine.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of representative kinase inhibitors synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CDK Inhibitors | |||
| Roscovitine | CDK1/cyclin B | 650 | [3] |
| CDK2/cyclin A | 700 | [3] | |
| CDK2/cyclin E | 700 | [3] | |
| CDK5/p35 | 200 | [3] | |
| Purvalanol A | CDK1/cyclin B | 6 | |
| CDK2/cyclin A | 4 | ||
| CDK2/cyclin E | 4 | ||
| CDK5/p25 | 75 | ||
| Compound 73 | CDK2 | 44 | [4][5] |
| CDK1 | 86,000 | [4][5] | |
| Src Family Kinase Inhibitors | |||
| TG100435 | Src | - | [6][7] |
| PP1 | Lck | 5 | [8] |
| Fyn | 6 | [8] | |
| SU6656 | Src | 280 | [8] |
| Yes | 20 | [8] | |
| Lyn | 130 | [8] | |
| Fyn | 170 | [8] | |
| Other Kinase Inhibitors | |||
| Compound 12 | CK2α | 4,300 | [9][10] |
| Compound 3l | CHK1 | Potent Inhibition | [11] |
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors from this compound.
CDK and Cell Cycle Signaling Pathway
Caption: Inhibition of the cell cycle by purine-based CDK inhibitors.[12][13][14]
MAPK/ERK Signaling Pathway
Caption: Src kinase inhibition by purine derivatives affects the MAPK/ERK pathway.[15][16]
PI3K/Akt Signaling Pathway
Caption: Purine-based inhibitors can target multiple nodes in the PI3K/Akt pathway.[17][18]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward and sequential nature of the synthetic routes allows for the systematic exploration of the structure-activity relationships of these compounds. The purine-based inhibitors have demonstrated potent activity against various kinases, including CDKs and Src family kinases, which are implicated in critical cellular signaling pathways. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel and effective kinase inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic conversion of the novel Src kinase inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 11. Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
N-Alkylation of 2,6-Dichloropurine: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of 2,6-dichloropurine is a fundamental synthetic transformation in medicinal chemistry, providing a crucial scaffold for the development of a wide range of biologically active compounds. The resulting N-alkylated purine (B94841) analogs are key intermediates in the synthesis of inhibitors for enzymes such as P38α MAP kinase and cyclin-dependent kinases.[1] However, the alkylation of purines can be challenging due to the potential for reaction at multiple nitrogen atoms, primarily at the N-7 and N-9 positions of the purine ring, leading to mixtures of regioisomers.[2][3][4][5][6][7] This document provides a detailed protocol for the N-alkylation of this compound, focusing on methods that favor the formation of the desired N-9 isomer.
General Reaction Scheme
The N-alkylation of this compound typically involves the reaction of the purine with an alkylating agent in the presence of a base and a suitable solvent. The general reaction is depicted below:
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
Two common and effective methods for the N-alkylation of this compound are presented below: 1) Alkylation using an alkyl halide with a base, and 2) the Mitsunobu reaction for the use of alcohols as alkylating agents.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high regioselectivity for the N-9 position. Tetrabutylammonium (B224687) hydroxide (B78521) has been shown to provide good results.[2][4][5]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Tetrabutylammonium hydroxide (TBAH)
-
Acetonitrile (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add tetrabutylammonium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
The reaction can be conducted at room temperature or heated, depending on the reactivity of the alkyl halide. Microwave irradiation can also be employed to reduce reaction times.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-9 and N-7 isomers.
Quantitative Data Summary (Alkylation with Alkyl Halides):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | N-9 Yield (%) | N-7 Yield (%) | Reference |
| Benzyl Bromide | (Bu)₄NOH | ACN | 50 (MW) | 30 min | High | Small Proportion | [4] |
| Methyl Iodide | (Bu)₄NOH | ACN | 60 (MW) | 30 min | High | - | [4] |
| Ethyl Iodide | NaH | DMF | RT | - | Exclusive (with 6-(2-butylimidazol-1-yl)-2-chloropurine) | - | [3][6] |
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction provides an alternative route for the N-alkylation of purines using alcohols, proceeding with an inversion of stereochemistry at the alcohol's chiral center.[8][9][10] This method is particularly useful for synthesizing carbocyclic and acyclic nucleoside analogs.[8][11]
Materials:
-
This compound (or 2-Amino-6-chloropurine for guanosine (B1672433) analogs)[8]
-
Alcohol (1.5 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for dropwise addition
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the alcohol (1.5 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.
Quantitative Data Summary (Mitsunobu Reaction):
| Purine Derivative | Alcohol | Reagents | Solvent | Temperature | Yield (%) | Reference |
| 2-Amino-6-chloropurine | Various Alcohols | PPh₃, DEAD/DIAD | THF | 0 °C to RT | 12-32 (N-9) | [8] |
Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of this compound followed by purification.
Caption: Experimental workflow for N-alkylation of this compound.
Regioselectivity
The formation of N-9 versus N-7 alkylated products is a critical aspect of this synthesis. Generally, the N-9 isomer is the thermodynamically more stable product.[12] Reaction conditions can be optimized to favor its formation. For instance, the use of tetrabutylammonium hydroxide as a base has been shown to improve N-9 regioselectivity.[2][4][5][7] In some cases, steric hindrance at the N-7 position, for example by a bulky substituent at the C-6 position, can direct alkylation exclusively to the N-9 position.[3][6] For certain substrates and reaction conditions, the N-7 isomer can be the kinetic product, and its formation can be favored at lower temperatures.[12][13]
Conclusion
This application note provides detailed protocols and quantitative data for the N-alkylation of this compound, a key transformation in the synthesis of pharmaceutically relevant molecules. By carefully selecting the reaction conditions, researchers can control the regioselectivity of the alkylation to favor the desired N-9 isomer. The provided workflows and data tables serve as a valuable resource for scientists in the field of drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dichloropurine in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine is a versatile starting material in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. Its unique reactivity, with two distinct chlorine atoms amenable to sequential and selective substitution, allows for the facile generation of libraries of purine (B94841) analogs. This document provides detailed application notes and protocols for the synthesis of antiviral compounds derived from this compound, with a focus on a promising class of N2,N6-disubstituted 2,6-diaminopurines exhibiting broad-spectrum antiviral activity.
Featured Application: Synthesis of Broad-Spectrum Antiviral N2,N6-Disubstituted 2,6-Diaminopurines
Recent research has highlighted a series of 2,6-diaminopurine (B158960) derivatives with potent antiviral activity against a range of clinically relevant viruses, including flaviviruses (Dengue, Zika, West Nile), influenza A virus, and SARS-CoV-2.[1] One of the most promising compounds from this series, designated as 6i , demonstrates low micromolar to sub-micromolar efficacy and a high selectivity index, making it an excellent candidate for further development.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of compound 6i and its analogs.
Table 1: Antiviral Activity of Compound 6i and Related Analogs against Flaviviruses [1]
| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 6i | Dengue virus (DENV-2) | 5.3 ± 0.9 | >100 | >18.9 |
| 6i | Zika virus (ZIKV) | 0.55 ± 0.1 | 100 | 182 |
| 6i | West Nile virus (WNV) | 2.1 ± 0.4 | >100 | >47.6 |
| 6h | Dengue virus (DENV-2) | 2.8 ± 0.5 | >100 | >35.7 |
| Sofosbuvir | Dengue virus (DENV-2) | 4.7 ± 0.7 | 200 | 42 |
| Sofosbuvir | Zika virus (ZIKV) | 3.2 ± 0.7 | 200 | 62 |
Table 2: Antiviral Activity of Compound 6i against Influenza A Virus and SARS-CoV-2 [1]
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 6i | Influenza A (H1N1) | MDCK | 1.2 ± 0.3 | >100 | >83.3 |
| 6i | SARS-CoV-2 | Vero E6 | 1.5 ± 0.2 | >100 | >66.7 |
| 6i | SARS-CoV-2 | Calu-3 | 0.5 ± 0.1 | 120 | 240 |
| Ribavirin | Influenza A (H1N1) | MDCK | >50 | >50 | - |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N2,N6-Disubstituted-2,6-diaminopurines (General Procedure)
This protocol describes a two-step microwave-assisted synthesis of the target 2,6-diaminopurine derivatives, starting from this compound. The first step involves a selective nucleophilic substitution at the C6 position, followed by a second substitution at the C2 position.
Materials:
-
This compound
-
Appropriate primary or secondary amine for C6 substitution
-
Appropriate primary or secondary amine for C2 substitution
-
n-Butanol (n-BuOH)
-
Triethylamine (B128534) (Et3N)
-
Trifluoroacetic acid (TFA)
-
Microwave reactor vials (e.g., 0.5-2 mL or 2-5 mL)
-
Microwave reactor
Step 1: Synthesis of 6-substituted-2-chloro-9H-purine intermediate
-
To a microwave reactor vial, add this compound (1 equivalent).
-
Add the appropriate amine for C6 substitution (1.1 equivalents) and n-BuOH as the solvent.
-
Add triethylamine (1.1 equivalents) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 1.5 hours.
-
After cooling, the resulting precipitate is the 6-substituted-2-chloro-9H-purine intermediate.
-
Filter the precipitate and wash with a small amount of cold n-BuOH.
-
The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
Step 2: Synthesis of the final N2,N6-disubstituted-2,6-diaminopurine
-
To a microwave reactor vial, add the 6-substituted-2-chloro-9H-purine intermediate (1 equivalent).
-
Add the appropriate amine for C2 substitution (4 equivalents) and n-butanol as the solvent.
-
Add trifluoroacetic acid (0.1 equivalents) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 2.5-5 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative HPLC or silica gel column chromatography to yield the final product.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).
Materials:
-
Confluent monolayer of appropriate host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 96-well plates
-
Virus stock of known titer
-
Test compound serially diluted in culture medium
-
Culture medium (e.g., DMEM with 2% FBS)
-
Carboxymethylcellulose (CMC) overlay medium
-
Crystal violet staining solution
-
Formalin (10%)
Procedure:
-
Seed 96-well plates with host cells to form a confluent monolayer.
-
Remove the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add serial dilutions of the test compound in culture medium to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the plates at 37 °C in a CO2 incubator for 48-72 hours, or until plaques are visible in the virus control wells.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Mechanism of Action and Signaling Pathways
The broad-spectrum antiviral activity of these 2,6-diaminopurine derivatives is believed to stem from their ability to act as multi-target agents, potentially inhibiting both viral and host cellular kinases.[1] Viruses are heavily reliant on host cell kinases for various stages of their life cycle, including entry, replication, and egress. By targeting these host factors, the development of viral resistance may be slower compared to drugs that target viral proteins directly.
Visualizing the Synthetic Workflow and Proposed Mechanism
Caption: Synthetic workflow and proposed multi-target mechanism of action.
The diagram above illustrates the two-step microwave-assisted synthesis of N2,N6-disubstituted-2,6-diaminopurines from this compound. The proposed mechanism of action involves the inhibition of both host cell and potentially viral protein kinases, thereby disrupting various stages of the viral replication cycle.
Caption: Host signaling pathways potentially targeted by 2,6-diaminopurine antivirals.
This diagram illustrates how 2,6-diaminopurine derivatives may exert their broad-spectrum antiviral effects by inhibiting key host cell kinases such as Src/Abl, PI4KB, and components of the MAPK signaling pathway. These kinases are known to be hijacked by various viruses to facilitate critical steps in their lifecycle, including entry, replication, and egress. Inhibition of these host factors represents a promising strategy for developing host-directed antivirals with a high barrier to resistance.
References
Application of 2,6-Dichloropurine in Cancer Research: A Detailed Guide for Researchers
For Immediate Release
[City, State] – 2,6-Dichloropurine, a halogenated purine (B94841) analog, is emerging as a critical scaffold in the synthesis of novel anti-cancer agents. Its derivatives have demonstrated significant potential in cancer research by inducing cell death, halting cell cycle progression, and inhibiting key signaling pathways essential for tumor growth. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound and its analogs in their work.
Application Notes
This compound serves as a versatile precursor for the development of a wide array of purine-based compounds with therapeutic potential.[1][2] The chlorine atoms at the 2 and 6 positions of the purine ring are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce various functional groups and modulate the biological activity of the resulting molecules.[1]
The primary applications of this compound derivatives in cancer research include:
-
Induction of Apoptosis: Numerous studies have shown that derivatives of this compound can trigger programmed cell death in various cancer cell lines. This is a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest in the G1 or G2/M phases.[3] This prevents cancer cells from dividing and proliferating.
-
Inhibition of Key Cancer-Related Kinases: A significant area of research focuses on the ability of this compound derivatives to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases.[3][4][5] These enzymes are often dysregulated in cancer and play a pivotal role in cell cycle control and mitosis. Inhibition of these kinases can lead to "mitotic catastrophe" and subsequent cell death.
The lipophilicity and other physicochemical properties of this compound derivatives can be fine-tuned through chemical modifications to enhance their potency and selectivity against cancer cells.[1]
Quantitative Data Summary
The cytotoxic and growth inhibitory activities of various this compound derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 (Breast) | single-digit µM | [6] |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 (Breast) | single-digit µM | [6] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 (Colon) | single-digit µM | [6] |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 (Colon) | single-digit µM | [6] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 (Melanoma) | single-digit µM | [6] |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 (Melanoma) | single-digit µM | [6] |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | G-361 (Melanoma) | single-digit µM | [6] |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | G-361 (Melanoma) | single-digit µM | [6] |
| Derivative 6b | MCF-7 (Breast) | < 10 | [7] |
| Derivative 19 | MCF-7 (Breast) | < 10 | [7] |
| Compound/Derivative | Cancer Cell Line Panel | GI50 Range (µM) | Reference |
| N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a) | Most human tumor cell lines | 1 - 5 | [1] |
| N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine (10a) | Most human tumor cell lines | 1 - 5 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound derivatives are provided below.
Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of this compound derivatives on adherent cancer cell lines.[8][9][10][11][12]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four to five times with slow-running tap water or deionized water to remove the TCA and medium. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This protocol outlines the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[13][14][15][16]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivative
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the this compound derivative for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide and analyzing by flow cytometry.[17][18][19][20][21]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivative
-
PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: Inhibition of the Cyclin D/CDK4/6 pathway by a this compound derivative.
Caption: Inhibition of Aurora A Kinase by a this compound derivative leading to mitotic defects.
Experimental Workflows
Caption: Workflow for evaluating the anti-cancer effects of this compound derivatives.
References
- 1. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for the Synthesis of 2,6-Disubstituted Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and contemporary techniques for the synthesis of 2,6-disubstituted purine (B94841) derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of protein kinases involved in cell cycle regulation and oncogenesis. This document outlines common synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate methodological comparison.
Synthetic Strategies Overview
The synthesis of 2,6-disubstituted purines typically commences with a pre-functionalized purine core, most commonly 2,6-dichloropurine. The differential reactivity of the C2 and C6 positions allows for sequential and regioselective introduction of various substituents. The primary synthetic methodologies include:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and widely used method for introducing amine (amination) and alkoxy (alkoxylation) groups at the C2 and C6 positions. The greater electrophilicity of the C6 position generally allows for selective substitution under milder conditions compared to the C2 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic staples such as the Suzuki-Miyaura and Buchwald-Hartwig reactions have enabled the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and broad substrate scope. These methods are invaluable for introducing aryl, heteroaryl, and a diverse range of amino substituents.
The general workflow for the synthesis of 2,6-disubstituted purines can be visualized as a branched pathway starting from a common precursor.
Synthesis of the Key Intermediate: this compound
This compound is a versatile and common starting material for the synthesis of a wide array of 2,6-disubstituted purine derivatives.[1][2] It can be prepared from readily available precursors such as xanthine.[1][2]
Experimental Protocol: Chlorination of Xanthine[2]
-
In a pressurized round-bottom flask, suspend xanthine (5.00 g, 0.033 mol) in pyridine (B92270) (2.66 mL, 0.033 mol) with stirring.
-
Carefully add phosphorus oxychloride (6.00 mL, 0.066 mol) dropwise to the suspension.
-
Heat the reaction mixture to 180°C for 5 hours.
-
After cooling, slowly pour the dark solution into 100 mL of ice water and stir for 20 minutes.
-
Extract the aqueous mixture with a 1:1 solution of diethyl ether:ethyl acetate (B1210297) (5 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Precursor | Reagents | Conditions | Yield | Reference |
| Xanthine | Pyridine, POCl₃ | 180°C, 5 h | 33% | [2] |
| Xanthine | POCl₃, Weak nucleophilic organic base | - | - | [3] |
| Adenine-1-N-oxide | NaNO₂, aq. HOAc | 70-80°C, 2 h | 50% | [2] |
| Hypoxanthine 1-N-oxide | POCl₃, Amine | Reflux, 4 h | 93% | [4] |
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a fundamental method for introducing nucleophiles at the C6 and C2 positions of the purine ring. The C6 position is generally more reactive than the C2 position.
Synthesis of 2-Chloro-6-aminopurines
Experimental Protocol: Selective Amination at C6 [5]
-
Dissolve this compound (260 mg, 1.38 mmol) in ethanol (B145695) (2 mL).
-
Add the desired amine (e.g., cyclohexylamine, 1.52 mmol, 1.1 equiv) and triethylamine (B128534) (1.52 mmol, 1.1 equiv).
-
Irradiate the reaction mixture in a microwave reactor at 90°C for 1.5 hours.
-
The resulting precipitate can be filtered and purified by chromatography.
Synthesis of 2-Amino-6-alkoxypurines
A revised, more efficient synthesis of 6-alkoxy-2-aminopurines has been developed to avoid the use of the alcohol as a solvent, which is a limitation of older methods.[6][7]
Improved Protocol for 6-Alkoxylation [8]
-
To a solution of 6-chloro-2-fluoro-purine (1 g, 5.78 mmol) in anhydrous THF (25 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.96 g, 17.39 mmol) portion-wise over 1 hour.
-
Stir the reaction at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and then suspend in CH₂Cl₂ and stir for 1 hour.
-
Filter and wash with CH₂Cl₂ to obtain the activated intermediate, which can be used without further purification.
-
The subsequent reaction with the desired alcohol proceeds in higher yield and shorter reaction time compared to previous methods.
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| This compound | Cyclohexylamine | EtOH, Et₃N, MW, 90°C, 1.5 h | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | 65% | [5] |
| 2-Amino-6-chloropurine riboside | Various alcohols | Dowex OH⁻ resin, 4h to 2 days | 2-Amino-6-alkoxypurineriboside | 60-99% | [1] |
| 6-Chloro-2-fluoro-purine | Various alcohols (via DABCO intermediate) | THF, RT, 24 h (activation) | 6-Alkoxy-2-fluoropurines | 40-50% increase over older methods | [8] |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of aryl- and vinyl-substituted purines. The regioselectivity can be controlled based on the halogen at the C2 and C6 positions.
General Protocol for Suzuki-Miyaura Coupling at C6
-
In a reaction vessel, combine the 6-chloropurine (B14466) derivative (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv).
-
Add a suitable solvent system (e.g., toluene (B28343)/ethanol/water, or DME/water).
-
Degas the mixture with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture at 80-100°C for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
A study on 9-benzyl-2,6-dichloropurine showed that reaction with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine.[3]
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100°C | 9-Benzyl-2-chloro-6-phenylpurine | 77% | [6] |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (3 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100°C | 9-Benzyl-2,6-diphenylpurine | 84% | [6] |
| 9-(Tetrahydropyran-2-yl)-6-chloropurine | 4-Methoxyphenylboronic acid | - | - | - | - | 6-(4'-Methoxyphenyl)purine | - | [9] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the coupling of a wide variety of amines, including those that are poor nucleophiles, to the purine core.[10][11]
General Protocol for Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add the chloropurine derivative (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand).
-
Add a suitable base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture, typically between 80-110°C, until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.[12]
Biological Activity and Signaling Pathways
2,6-Disubstituted purine derivatives are well-known inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, both of which are critical regulators of the cell cycle and are frequently dysregulated in cancer.[4][13][14][15]
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of protein kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle. Inhibitors based on the 2,6-disubstituted purine scaffold, such as Roscovitine, compete with ATP for binding to the kinase domain of CDKs, thereby inducing cell cycle arrest and apoptosis.[7]
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[14] Their overexpression is common in many cancers. 2,6-Disubstituted purines can inhibit Aurora kinases, leading to mitotic defects and cell death.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 9. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of an Aurora kinase inhibitor through site-specific dynamic combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dichloropurine as a Versatile Building Block for Novel Toll-like Receptor 7 (TLR7) Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and application of Toll-like Receptor 7 (TLR7) agonists derived from the economical starting material, 2,6-dichloropurine. Detailed protocols for the synthesis, in vitro screening, and functional characterization of these immunomodulatory compounds are provided to facilitate their development as potential vaccine adjuvants, antiviral agents, and cancer therapeutics.[1][2]
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system, primarily recognizing single-stranded RNA (ssRNA) from viruses.[3][4] Activation of TLR7 triggers the MyD88-dependent signaling pathway, leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines, which in turn bridges the innate and adaptive immune responses.[3][5] Small molecule agonists of TLR7 have shown significant therapeutic potential as potent immune stimulators.[6][7] The purine (B94841) scaffold serves as a common core for many TLR7 agonists, and the readily available this compound offers a cost-effective and versatile starting point for the synthesis of diverse and potent derivatives.[1][2]
Synthesis of TLR7 Agonists from this compound
The synthesis of novel 2,6,7-substituted purine derivatives as TLR7 agonists can be achieved through a multi-step process starting from this compound. The general strategy involves sequential nucleophilic substitution reactions at the C6 and C2 positions of the purine ring, followed by alkylation at the N7 or N9 position. This approach allows for the introduction of various functional groups to modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
A representative synthetic scheme is outlined below:
Data Presentation: Potency and Selectivity of this compound Derivatives
The following table summarizes the in vitro activity of representative TLR7 agonists synthesized from this compound, highlighting their potency (EC₅₀) on human TLR7 and selectivity over the closely related TLR8.
| Compound | hTLR7 EC₅₀ (nM) | hTLR8 EC₅₀ (nM) | Selectivity (hTLR8/hTLR7) | Reference |
| Compound 27b | 17.53 | >3920 | ~224-fold | [1][2] |
| BMS Compound [I] | 7 | >5000 | >714-fold | [8] |
| TLR7 agonist 2 | 400 (LEC) | >100,000 (LEC) | >250-fold | [9] |
EC₅₀: Half-maximal effective concentration. LEC: Lowest effective concentration.
TLR7 Signaling Pathway
Upon binding of an agonist, TLR7 undergoes dimerization and recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[5][10] This initiates a downstream signaling cascade involving the recruitment and activation of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6).[5] Ultimately, this leads to the activation of transcription factors such as NF-κB (nuclear factor-kappa B) and IRF7 (interferon regulatory factor 7), which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α/β).[3][5]
Experimental Protocols
A systematic workflow is essential for the discovery and validation of novel TLR7 agonists. This typically involves primary screening in a reporter cell line, followed by functional assays in primary immune cells and, ultimately, in vivo evaluation.
Protocol 1: In Vitro TLR7 Agonist Activity Screening using Reporter Cells
This protocol describes the use of a commercially available HEK-293 reporter cell line (e.g., HEK-Blue™ hTLR7) to measure the activation of the NF-κB pathway upon stimulation with test compounds.[11]
Materials:
-
HEK-Blue™ hTLR7 cells (or similar TLR7 reporter cell line)
-
HEK-Blue™ Detection Medium or QUANTI-Blue™ Solution
-
Test compounds (dissolved in DMSO) and positive control (e.g., R848)
-
Complete growth medium (DMEM, 10% FBS, selection antibiotics)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer or plate reader (620-655 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed growth medium to a density of approximately 2.8 x 10⁵ cells/mL.[9]
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control (R848) in growth medium. The final DMSO concentration should be kept below 0.5%.
-
Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate. Include wells for a vehicle control (medium with DMSO).
-
-
Cell Seeding and Incubation:
-
Detection:
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a plate reader.
-
-
Data Analysis:
-
Determine the fold-change in NF-κB activation relative to the vehicle control.
-
Plot the dose-response curve and calculate the EC₅₀ value for each active compound.
-
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the induction of key cytokines, such as IFN-α and TNF-α, from primary human immune cells following stimulation with a TLR7 agonist.[14][15]
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Test compounds and positive control (e.g., R848)
-
96-well round-bottom cell culture plates
-
ELISA kits for human IFN-α, TNF-α, IL-6, etc.
-
Centrifuge
Procedure:
-
PBMC Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Stimulation:
-
Plate 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing the test compounds at various concentrations (typically 2x final concentration). Include positive and vehicle controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[13]
-
-
Supernatant Collection:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of IFN-α, TNF-α, IL-6, and other relevant cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for cytokine production for each compound to determine potency and maximal induction levels.
-
Protocol 3: General In Vivo Evaluation of Adjuvant Activity
This protocol provides a general framework for assessing the in vivo efficacy of a TLR7 agonist as a vaccine adjuvant in a mouse model.[1][2][16]
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Test TLR7 agonist formulated in a suitable vehicle (e.g., saline, PBS)
-
Model antigen (e.g., ovalbumin (OVA), influenza hemagglutinin)
-
Syringes and needles for the desired route of administration (e.g., intranasal, subcutaneous, intramuscular)
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
ELISA plates and reagents for measuring antigen-specific antibodies (IgG, IgA)
Procedure:
-
Animal Grouping and Immunization:
-
Divide mice into groups (n=5-10 per group):
-
Group 1: Antigen only
-
Group 2: Antigen + Test TLR7 agonist
-
Group 3: Agonist only
-
Group 4: Vehicle only
-
-
Administer the respective formulations to the mice on Day 0. A booster immunization is typically given on Day 14 or 21.
-
-
Sample Collection:
-
Antibody Titer Measurement:
-
Coat ELISA plates with the model antigen.
-
Perform serial dilutions of the collected sera and add them to the plates.
-
Use HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgA) to detect bound antigen-specific antibodies.
-
Determine the antibody endpoint titers for each mouse.
-
-
Data Analysis:
-
Compare the antigen-specific antibody titers between the "Antigen only" group and the "Antigen + Agonist" group. A significant increase in the latter indicates adjuvant activity.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. invivogen.com [invivogen.com]
- 12. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2,6-Dichloropurine from Xanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2,6-dichloropurine, a crucial intermediate in the production of various pharmacologically active compounds. The primary method detailed is the chlorination of xanthine (B1682287) utilizing phosphorus oxychloride (POCl₃) in the presence of an organic base. This protocol includes comprehensive operational details, safety precautions, and characterization data. Additionally, alternative conditions are presented to offer flexibility and optimization pathways for this synthesis.
Introduction
This compound is a key building block in medicinal chemistry, serving as a precursor for the synthesis of a wide array of purine (B94841) derivatives with significant therapeutic potential, including antiviral and anticancer agents. The conversion of readily available xanthine to this compound is a fundamental transformation. The most common and effective method for this conversion involves the use of phosphorus oxychloride as both a chlorinating agent and a solvent, often in conjunction with a tertiary amine or other base to facilitate the reaction. This document outlines a reliable and reproducible protocol for this synthesis.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of Xanthine
| Parameter | Method 1 | Method 2 | Method 3 |
| Base | Pyridine (B92270) | N,N-dimethylaniline | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Xanthine (g) | 5.00 | 1.52 | To be optimized |
| Phosphorus Oxychloride (mL) | 6.00 | 15 | To be optimized |
| Base (mL or eq.) | 2.66 | 1.22 | To be optimized |
| Temperature (°C) | 180 | Reflux | Reflux |
| Reaction Time (h) | 5 | 2 | Shorter time reported |
| Yield (%) | 33 | ~60 | Up to 60 |
| Reference | [1] | [2] | [3] |
Table 2: Characterization Data for this compound
| Analysis | Result |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₅H₂Cl₂N₄ |
| Molecular Weight | 189.00 g/mol |
| Melting Point | 185-195 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 8.70 (s, 1H), δ 14.1 (br s, 1H)[4] |
| ¹³C NMR (DMSO-d₆) | δ 156.63, 151.32, 148.53, 148.03, 129.05[1] |
| IR (KBr, cm⁻¹) | Data not explicitly found in searches |
| Mass Spec (m/z) | Data not explicitly found in searches |
Experimental Protocols
Method 1: Chlorination of Xanthine using Phosphorus Oxychloride and Pyridine[1]
Materials:
-
Xanthine (5.00 g, 0.033 mol)
-
Pyridine (2.66 mL, 0.033 mol)
-
Phosphorus oxychloride (POCl₃) (6.00 mL, 0.066 mol)
-
Ice water
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Pressurized round-bottomed flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a pressurized round-bottomed flask, add xanthine (5.00 g) and pyridine (2.66 mL).
-
Stir the mixture and add phosphorus oxychloride (6.00 mL) dropwise.
-
Heat the solution to 180°C and maintain for 5 hours with continuous stirring.
-
After cooling, slowly and carefully pour the black solution into 100 mL of ice water with stirring.
-
Stir the mixture for 20 minutes.
-
Extract the aqueous mixture with a 1:1 solution of diethyl ether:ethyl acetate (5 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting yellow solid is this compound (Yield: 2.05 g, 33%).
Purification: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or ethanol).[2]
-
If the solution is colored, treat it with a small amount of activated charcoal.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Quenching the reaction mixture with ice water should be done slowly and carefully, as the reaction is highly exothermic and releases HCl gas.
-
This compound is a hazardous substance. Avoid inhalation, ingestion, and skin contact.
Mandatory Visualization
References
Application Notes and Protocols: The Use of 2,6-Dichloropurine in Vaccine Adjuvant Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine is a synthetic purine (B94841) derivative that has garnered interest in immunology as a potential modulator of the innate immune system. Its structural similarity to endogenous ligands suggests its potential to interact with pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which are key players in the initiation of an immune response. Specifically, purine-like small molecules are often investigated for their ability to act as agonists for TLR7, a receptor that recognizes single-stranded RNA and plays a crucial role in antiviral immunity. The activation of TLR7 in antigen-presenting cells (APCs), such as dendritic cells (DCs), leads to the production of pro-inflammatory cytokines and type I interferons, which in turn promote the development of robust T helper 1 (Th1)-biased adaptive immune responses. This makes TLR7 agonists attractive candidates for vaccine adjuvants, particularly for vaccines targeting intracellular pathogens and for cancer immunotherapy.
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the potential of this compound and similar purine-based compounds as vaccine adjuvants. While specific quantitative data for this compound in adjuvant applications is not extensively available in published literature, the following sections provide representative data from other TLR7 agonists to serve as a benchmark for experimental design and data interpretation.
Mechanism of Action: TLR7 Agonism
As a putative TLR7 agonist, this compound is expected to initiate an immune response by binding to the TLR7 receptor located in the endosomes of APCs. This binding event triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the production of a variety of cytokines and chemokines that shape the ensuing adaptive immune response.
Signaling Pathway
The signaling pathway initiated by a TLR7 agonist like this compound is depicted below. Upon binding to TLR7 in the endosome, the adaptor protein MyD88 is recruited. This leads to the formation of a complex with IRAK4, IRAK1, and TRAF6. This complex ultimately activates the transcription factors NF-κB and IRF7, which translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).
Caption: TLR7 Signaling Pathway initiated by this compound.
Data Presentation
The following tables summarize representative quantitative data for TLR7 agonists, which can be used as a reference for evaluating this compound.
Table 1: In Vitro Activity of Representative TLR7 Agonists
| Compound | Target | Assay | EC50 (µM) | Source |
| R848 (Resiquimod) | Human TLR7/8 | NF-κB Reporter Assay (HEK293 cells) | 0.1 - 1.0 | Literature |
| Imiquimod | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | 1.0 - 10.0 | Literature |
| Gardiquimod | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | 0.5 - 5.0 | Literature |
Table 2: Representative Cytokine Induction by TLR7 Agonists in Human PBMCs
| Compound (Concentration) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) |
| R848 (1 µM) | 1000 - 5000 | 500 - 2000 | 2000 - 10000 | 100 - 500 |
| Imiquimod (10 µM) | 500 - 2000 | 200 - 1000 | 1000 - 5000 | 50 - 200 |
| Gardiquimod (5 µM) | 800 - 4000 | 400 - 1500 | 1500 - 8000 | 80 - 400 |
Table 3: Representative In Vivo Antibody Responses with a TLR7 Agonist Adjuvant
| Adjuvant | Antigen | IgG Titer (Day 28) | IgG1/IgG2a Ratio |
| Alum | Ovalbumin (OVA) | 1:10,000 | >10 (Th2-biased) |
| TLR7 Agonist + Alum | Ovalbumin (OVA) | 1:100,000 | ~1 (Balanced Th1/Th2) |
| TLR7 Agonist | Ovalbumin (OVA) | 1:50,000 | <1 (Th1-biased) |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound as a vaccine adjuvant.
Protocol 1: In Vitro Evaluation of TLR7 Agonist Activity
Objective: To determine if this compound can activate TLR7 and induce downstream signaling.
Workflow:
Caption: Workflow for in vitro TLR7 activation assay.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Stimulation:
-
Plate the HEK-Blue™ hTLR7 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in sterile PBS or DMSO, and then dilute in cell culture medium.
-
Add the different concentrations of this compound to the cells. Include a positive control (e.g., R848) and a negative control (vehicle).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measurement of Reporter Activity:
-
Collect the cell culture supernatant.
-
Measure the SEAP activity using a detection reagent such as QUANTI-Blue™ (InvivoGen) according to the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
-
Data Analysis: Plot the absorbance values against the log of the concentration of this compound and determine the EC50 value using non-linear regression analysis.
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the ability of this compound to induce cytokine production in primary human immune cells.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Stimulate the cells with various concentrations of this compound. Include a positive control (e.g., R848) and a negative control (vehicle).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Analysis:
-
Measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12p70) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis: Compare the cytokine levels induced by this compound to the controls.
Protocol 3: In Vivo Evaluation of Adjuvant Activity in a Mouse Model
Objective: To determine the in vivo efficacy of this compound as a vaccine adjuvant in enhancing antigen-specific immune responses.
Workflow:
Caption: Workflow for in vivo adjuvant evaluation.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
Vaccine Formulation:
-
Prepare the vaccine formulation by mixing a model antigen (e.g., ovalbumin, OVA) with this compound at the desired dose.
-
Include control groups: antigen alone, adjuvant alone, and a licensed adjuvant (e.g., Alum).
-
-
Immunization:
-
Immunize groups of mice (n=5-10 per group) via a relevant route (e.g., subcutaneous or intramuscular injection).
-
A prime-boost regimen is recommended (e.g., immunization on Day 0 and a booster on Day 14).
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., pre-immunization, and 1-2 weeks after the final immunization) to assess antibody responses.
-
At the end of the study (e.g., Day 28), euthanize the mice and harvest spleens for T-cell analysis.
-
-
Analysis of Humoral Response:
-
Prepare serum from the collected blood samples.
-
Measure antigen-specific IgG, IgG1, and IgG2a antibody titers using an indirect ELISA.
-
-
Analysis of Cellular Response:
-
Prepare single-cell suspensions from the spleens.
-
Re-stimulate the splenocytes in vitro with the specific antigen.
-
Measure the frequency of antigen-specific IFN-γ producing T-cells using an ELISPOT assay or intracellular cytokine staining (ICS) followed by flow cytometry.
-
-
Data Analysis: Compare the antibody titers and T-cell responses between the group receiving the antigen with this compound and the control groups.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the investigation of this compound as a potential vaccine adjuvant. By systematically evaluating its in vitro activity as a TLR7 agonist and its in vivo efficacy in enhancing antigen-specific immune responses, researchers can elucidate its potential for future vaccine development. The representative data from other TLR7 agonists serves as a valuable guide for setting experimental expectations and interpreting results. Further studies will be necessary to fully characterize the safety and efficacy profile of this compound as a vaccine adjuvant.
Application Notes and Protocols for the Quantification of 2,6-Dichloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropurine is a synthetic purine (B94841) derivative of significant interest in pharmaceutical research and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents. Accurate and precise quantification of this compound in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and metabolic research.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Techniques Overview
Table 1: Summary of Quantitative Data for Analytical Techniques
| Parameter | HPLC-UV (Adapted from purine analog methods) | LC-MS/MS (Adapted from purine analog methods) | UV-Vis Spectrophotometry (General Method) |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 500 ng/mL | Analyte and matrix dependent |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.01 - 0.1 ng/mL | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.05 - 0.5 ng/mL | Analyte and matrix dependent |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of this compound. A reversed-phase method provides excellent separation and resolution from potential impurities and degradation products.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (e.g., 80:20 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined (typically in the range of 260-280 nm).
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation (for drug substance): Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.
-
Sample Preparation (for biological matrices, e.g., plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to elute this compound with good peak shape (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions for quantification and confirmation need to be determined by infusing a standard solution of this compound.
2. Reagent and Sample Preparation:
-
Standard and Sample Preparation: Follow the same procedures as for HPLC-UV, but use LC-MS grade solvents. An internal standard, preferably a stable isotope-labeled this compound, should be used.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow: LC-MS/MS Analysis
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple matrices, such as pure drug substance or simple formulations.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
1. Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
2. Reagent and Sample Preparation:
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
3. Procedure:
-
Record the UV spectrum of a this compound standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Prepare the sample solution at a concentration that falls within the range of the standards.
-
Measure the absorbance of the sample solution.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.
Putative Metabolic Pathway of this compound
The metabolism of this compound has not been extensively studied. However, based on the known metabolic pathways of other purine analogs, a putative metabolic pathway can be proposed. The primary routes of metabolism are likely to involve dehalogenation, oxidation, and conjugation reactions.
Disclaimer: The quantitative data and metabolic pathway presented are based on analogous compounds and established biochemical principles. Specific method validation and metabolic studies are required for the definitive quantification and metabolic profiling of this compound.
Troubleshooting & Optimization
Technical Support Center: 2,6-Dichloropurine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichloropurine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include xanthine (B1682287) (2,6-dihydroxypurine), guanine, hypoxanthine, and 2-amino-6-chloropurine.[1][2] The choice of starting material often depends on availability, cost, and the specific synthetic route being employed.
Q2: What are the main synthetic routes to produce this compound?
A2: The primary methods for synthesizing this compound involve two main strategies:
-
Chlorination of a purine (B94841) ring structure: This is the most common approach and involves the chlorination of starting materials like xanthine, hypoxanthine, or their derivatives using a chlorinating agent.[1][3]
-
Construction of the purine ring: This method builds the purine ring from acyclic precursors, such as barbituric acid derivatives or 2,4-dichloro-5,6-diaminopyrimidine. However, this route is generally less practical for industrial-scale production.[1][3]
Q3: Which chlorinating agents are typically used?
A3: A variety of chlorinating agents can be used, with phosphorus oxychloride (POCl₃) being one of the most common.[2][4][5] Other reagents include pyrophosphoryl chloride, thionyl chloride, and chlorine gas.[1][3][6] The choice of chlorinating agent can significantly impact the reaction conditions and yield.
Q4: What is the role of organic bases or other additives in the reaction?
A4: Weakly nucleophilic organic bases, such as N,N-dimethylaniline, amidines, guanidine (B92328) bases, or "Proton-Sponge," are often used to facilitate the chlorination reaction, particularly when starting from xanthine with phosphorus oxychloride.[2][5] These bases can act as catalysts and help to drive the reaction to completion, thereby improving the yield.[2] In some procedures, ionic liquids like 1,3-dimethylimidazolium (B1194174) chloride are used as solvents and catalysts, which can enhance the reaction's efficiency and selectivity.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Ineffective chlorinating agent. 3. Unsuitable reaction temperature. 4. Presence of moisture.[8] 5. Incorrect work-up procedure. | 1. Increase reaction time or temperature. Consider using a catalyst or a more reactive chlorinating agent. 2. Switch to a different chlorinating agent (e.g., from POCl₃ to pyrophosphoryl chloride, though the latter can be complex to prepare).[6] 3. Optimize the reaction temperature. Some methods require high temperatures (e.g., 180°C), while others proceed at lower temperatures.[4] 4. Ensure all reagents and glassware are dry. The presence of water can reduce the yield.[8] 5. Review and optimize the extraction and purification steps. Ensure the pH is appropriate for the extraction solvent used. |
| Formation of Side Products/Impurities | 1. Over-chlorination or side reactions. 2. Hydrolysis of the product during work-up. 3. Azo coupling or ring-opening reactions (especially when using sodium nitrite).[7] | 1. Optimize the stoichiometry of the chlorinating agent. 2. Perform the work-up at a low temperature and avoid prolonged exposure to aqueous conditions. 3. In diazotization reactions, carefully control the temperature and the rate of addition of the diazotizing agent. The use of an ionic liquid can help inhibit side reactions.[7] |
| Poor Solubility of Starting Material | 1. The starting material (e.g., xanthine) has low solubility in the reaction solvent. | 1. Use a co-solvent or a different solvent system. For example, N,N-dimethylformamide (DMF) or ionic liquids have been used to improve solubility.[6] 2. The use of a phase-transfer catalyst can also be beneficial.[1] |
| Difficulty in Product Isolation/Purification | 1. The product is soluble in the aqueous phase during extraction. 2. The product co-precipitates with impurities. | 1. Adjust the pH of the aqueous layer to minimize the solubility of this compound before extraction. 2. Recrystallization from a suitable solvent (e.g., methanol (B129727) or water) is a common and effective purification method.[1][6] The use of activated charcoal can help remove colored impurities.[8] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Method 1: Chlorination of Xanthine with Phosphorus Oxychloride and an Organic Base
This method is a common and practical approach for the synthesis of this compound.
Reaction Scheme:
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6455696B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. CN114349754B - Synthesis method of 2, 6-dichloropurine - Google Patents [patents.google.com]
- 8. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,6-Dichloropurine by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,6-Dichloropurine via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing crude this compound?
Recrystallization is a critical purification technique employed to eliminate impurities that may be present in the crude this compound following its synthesis. Achieving high purity is essential for subsequent synthetic steps, accurate analytical characterization, and ensuring the quality and reliability of downstream applications in drug development.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A suitable recrystallization solvent should dissolve this compound effectively at elevated temperatures but poorly at lower temperatures. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For chlorinated purine (B94841) derivatives like this compound, polar solvents are often a good starting point. Methanol (B129727) and water have been successfully used.[1][2] A systematic approach to solvent selection involves testing small batches of the crude product with various solvents to observe solubility at different temperatures.
Q3: My this compound is not dissolving in the hot solvent. What should I do?
If the compound is not dissolving, you can try adding more solvent in small portions. If it remains insoluble, you may need to consider a different solvent in which this compound has a higher solubility at elevated temperatures. For instance, if you are using water with limited success, a more organic solvent like methanol or ethanol (B145695) could be a better choice.
Q4: No crystals are forming even after the solution has cooled. What are the next steps?
The absence of crystal formation upon cooling could indicate that the solution is not sufficiently supersaturated. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[3]
-
Seeding: Introduce a very small crystal of pure this compound into the solution to act as a template for crystallization.[3]
-
Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[4]
-
Lowering the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a refrigerator.[4]
Q5: The recrystallization process has resulted in a very low yield. What are the potential causes?
A low yield can stem from several factors. Using an excessive amount of solvent is a common reason, as a significant portion of the product will remain dissolved in the mother liquor.[5] Premature crystallization during a hot filtration step can also lead to product loss. To mitigate this, use the minimum amount of hot solvent necessary for complete dissolution and pre-heat your filtration apparatus.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" | The solute is precipitating as a liquid instead of a solid. This can occur if the solution is too concentrated or cooled too rapidly. | - Reheat the solution to redissolve the oil. - Add a small amount of additional hot solvent to decrease the concentration. - Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[4] |
| Colored Impurities in Crystals | Colored byproducts from the synthesis have co-crystallized with the this compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[6] |
| Crystals Form Too Rapidly | The solution is highly supersaturated, or the cooling rate is too fast, leading to the formation of small, impure crystals. | - Re-dissolve the solid by heating and add a small amount of extra solvent.[4] - Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath.[3] |
| Incomplete Removal of Precursors | Unreacted starting materials, such as 2-amino-6-chloropurine, may be present as impurities. | - Ensure the initial synthetic reaction has gone to completion. - Recrystallization from a suitable solvent should effectively separate the product from less soluble or more soluble starting materials. Multiple recrystallizations may be necessary. |
Quantitative Data Summary
The choice of solvent significantly impacts the yield and purity of the recrystallized this compound. The following table provides a summary of suitable solvents and general parameters.
| Solvent System | Dissolution Temperature | Crystallization Temperature | Expected Purity | Notes |
| Methanol | Boiling Point (~65 °C) | Room Temperature, then 0-5 °C | >99%[1] | A commonly used and effective solvent. |
| Water | Near Boiling (75-80 °C)[2] | Room Temperature, then 0-10 °C[2] | High | Good for removing organic-soluble impurities. |
| Ethanol | Boiling Point (~78 °C) | Room Temperature, then 0-5 °C | Potentially High | A viable alternative to methanol. |
| Acetonitrile/Methanol (1:1) | Near Boiling | Room Temperature, then 0-5 °C | Potentially High | A mixed solvent system can be effective for compounds with challenging solubility profiles.[5] |
Experimental Protocol: Recrystallization of this compound from Methanol
This protocol outlines a standard procedure for the purification of crude this compound using methanol as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Gravity funnel and fluted filter paper (if hot filtration is needed)
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot methanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a gravity funnel with fluted filter paper by pouring hot methanol through it. Quickly filter the hot solution containing the dissolved this compound into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. CN114349754B - Synthesis method of 2, 6-dichloropurine - Google Patents [patents.google.com]
- 2. US6455696B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: 2,6-Dichloropurine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in 2,6-Dichloropurine reactions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
Problem 1: Low reaction conversion, starting material remains.
| Possible Cause | Suggested Solution |
| Inadequate Chlorinating Agent Activity | Use fresh or properly stored phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Moisture can deactivate these reagents. Consider using a stronger chlorinating agent like pyrophosphoryl chloride if the reaction is sluggish. |
| Insufficient Reaction Temperature | Ensure the reaction mixture reaches and maintains the optimal temperature. For chlorination of xanthine (B1682287) with POCl₃, temperatures are often high (e.g., reflux). Monitor the internal temperature of the reaction. |
| Poor Solubility of Starting Material | For starting materials like xanthine or 2-amino-6-chloropurine (B14584), which have poor solubility in some organic solvents, consider using a co-solvent or a different solvent system. For 2-amino-6-chloropurine, using an acid like hydrochloric acid can act as a solvent. The addition of an alkali metal hydroxide (B78521) can also increase its solubility.[1] |
| Suboptimal Base or Catalyst | The choice and amount of base can be critical. For chlorination with POCl₃, tertiary amines like N,N-dimethylaniline or 1,8-Diazabicyclo[11.dec-7-ene (DBU) can be effective. Optimize the equivalents of the base used. In some cases, a catalyst like alumina (B75360) may improve yields in specific reactions, such as N-alkylation. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Incomplete Chlorination | This can lead to the formation of monochlorinated purines (e.g., 2-chloro-6-hydroxypurine or 6-chloropurine). To address this, increase the reaction time, temperature, or the equivalents of the chlorinating agent. |
| Hydrolysis of Product | This compound can be susceptible to hydrolysis, especially during workup, leading to the formation of hydroxy-substituted purines. Ensure anhydrous conditions during the reaction and perform the aqueous workup at low temperatures and as quickly as possible. |
| Side Reactions with Base | Excessive use of a strong base like DBU can lead to the formation of hydrolyzed byproducts. Carefully control the stoichiometry of the base. |
| Azo, Hydrolysis, and Ring-Opening Side Reactions | In the synthesis from 2-amino-6-chloropurine via diazotization, side reactions can occur. Using an ionic liquid as a solvent has been shown to inhibit these side reactions and improve selectivity. |
Problem 3: Low isolated yield after workup and purification.
| Possible Cause | Suggested Solution |
| Product Loss During Extraction | This compound has moderate polarity. Use an appropriate extraction solvent, such as ethyl acetate (B1210297) or acetonitrile, and perform multiple extractions to ensure complete recovery from the aqueous layer. |
| Precipitation Issues | During neutralization to precipitate the product, the pH should be carefully controlled to ensure maximum precipitation. |
| Loss During Recrystallization | Choose an appropriate solvent system for recrystallization to maximize yield while effectively removing impurities. Cooling the solution slowly can help in obtaining purer crystals and minimizing loss in the mother liquor. |
| Loss During Column Chromatography | Select the appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system to achieve good separation of the product from impurities. Monitor the fractions carefully to avoid loss of product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the chlorination of purine (B94841) precursors. These include:
-
Chlorination of Xanthine: This is a widely used industrial method involving the reaction of xanthine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or DBU.[2]
-
Chlorination of 2-Amino-6-chloropurine: This method involves the diazotization of the 2-amino group followed by a Sandmeyer-type reaction to introduce the second chlorine atom.[1]
-
Chlorination of Hypoxanthine: Hypoxanthine can be chlorinated using POCl₃ in the presence of an organic base to yield this compound.
Q2: How does the quality of the starting material affect the yield?
A2: The purity of the starting material is crucial. Impurities in xanthine, such as other purine derivatives or inorganic salts, can interfere with the chlorination reaction, leading to the formation of side products and a lower yield of the desired this compound. It is recommended to use high-purity starting materials and to characterize them before use.
Q3: What is the role of the base in the chlorination reaction with POCl₃?
A3: In the chlorination of xanthine with POCl₃, a tertiary amine base acts as a catalyst. It is believed to activate the hydroxyl groups of xanthine, making them more susceptible to chlorination by POCl₃. The choice of base and its concentration can significantly impact the reaction rate and yield.
Q4: What are some common impurities found in the final product?
A4: Common impurities can include:
-
Monochloro-purines: Such as 6-chloro-2-hydroxypurine or 2-chloro-6-hydroxypurine, resulting from incomplete chlorination.
-
Hydroxy-purines: Formed by the hydrolysis of the chloro groups during the reaction or workup.
-
Unreacted starting material: Xanthine or 2-amino-6-chloropurine.
-
Polymeric materials: Dark-colored, tar-like substances can form at high temperatures.
Q5: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of this compound?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress by observing the disappearance of the starting material and the appearance of the product. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification of impurities.
Quantitative Data Summary
The following tables summarize reaction yields for the synthesis of this compound under various conditions, compiled from different sources.
Table 1: Synthesis of this compound from 2-Amino-6-chloropurine
| Chlorinating System | Diazotizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 35% HCl | Sodium Nitrite (B80452) | Water | 15-20 | 1 | Not specified | [1] |
| LiCl / Chlorine | t-Butyl Nitrite | N,N-Dimethylformamide | 10-40 | 2 | 70.6 | [1] |
| LiCl / Acetic Acid | Sodium Nitrite | Glacial Acetic Acid | 50-55 | 4 | Not specified | [1] |
| Ionic Liquid / HCl | Sodium Nitrite | 1,3-dimethylimidazolium chloride | 10 | 2 | 99.0 |
Table 2: Synthesis of this compound from Xanthine
| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | Pyridine | None | 180 | 5 | 33 | |
| POCl₃ | N,N-Dimethylaniline | None | Reflux | 3 | Not specified | |
| POCl₃ | DBU | None | Not specified | Not specified | ~60 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-6-chloropurine via Diazotization
-
Reaction Setup: In a reaction vessel, suspend 2-amino-6-chloropurine (1.0 eq) in 35% aqueous hydrochloric acid.
-
Diazotization: Cool the suspension to 0-5 °C. Slowly add a solution of sodium nitrite (1.3 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour.
-
Workup: Dilute the reaction mixture with water. Carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol (B145695).
Protocol 2: Synthesis of this compound from Xanthine using POCl₃
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add xanthine (1.0 eq) and N,N-dimethylaniline (3.0 eq).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction should be monitored by TLC.
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Isolation: The precipitated crude product is collected by filtration, washed thoroughly with cold water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by a this compound Derivative (Roscovitine)
Derivatives of this compound are potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Roscovitine, a well-known CDK inhibitor derived from this compound, competes with ATP for the binding site on CDK2, thereby inhibiting its kinase activity and leading to cell cycle arrest.
Caption: Inhibition of CDK2 by Roscovitine, a this compound derivative.
Experimental Workflow: Synthesis and Purification of this compound
This workflow outlines the general steps involved in the synthesis of this compound from a purine precursor, followed by workup and purification.
Caption: General workflow for the synthesis and purification of this compound. synthesis and purification of this compound.
References
Technical Support Center: Optimizing Substitution Reactions for 2,6-Dichloropurine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing nucleophilic substitution reactions on 2,6-dichloropurine.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive?
A1: The chlorine at the C6 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][2] This allows for selective monosubstitution at the C6 position under milder conditions. Substitution at the C2 position typically requires harsher conditions, such as higher temperatures.[1]
Q2: I want to perform a substitution at the C2 position only. How can I achieve this?
A2: Direct selective substitution at the C2 position is challenging due to the higher reactivity of the C6 position. The most common strategy is a two-step process:
-
First, substitute a nucleophile at the more reactive C6 position.
-
Then, perform a second substitution at the C2 position, often requiring more forcing conditions (e.g., higher temperature, stronger base, or longer reaction time).[1][3]
Q3: What are the typical solvents and bases used for substitution reactions on this compound?
A3: A range of polar aprotic and protic solvents are commonly used. The choice of base is often dependent on the nucleophile and solvent.
-
Solvents: Common choices include ethanol (B145695), isopropanol, n-butanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[4][5]
-
Bases: Tertiary amines like diisopropylethylamine (DIPEA) and triethylamine (B128534) (Et₃N) are frequently used to scavenge the HCl byproduct.[4] Inorganic bases such as potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents like DMF.[6] For alkoxide substitutions, the corresponding sodium alkoxide in its parent alcohol (e.g., sodium methoxide (B1231860) in methanol) is used.[5]
Q4: Can N-alkylation of the purine (B94841) ring occur as a side reaction?
A4: Yes, N-alkylation is a common side reaction, especially when using alkylating agents or under basic conditions that can deprotonate the imidazole (B134444) ring nitrogen.[4][6] This typically results in a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically favored product.[4] To minimize this, it is crucial to use non-alkylating bases (e.g., DIPEA, K₂CO₃) and to carefully control reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Substituted Product
| Possible Cause | Suggested Solution |
| Insufficient Reactivity | The C2 position is inherently less reactive. For C2 substitutions, ensure you are using sufficiently forcing conditions (e.g., increase temperature to 120-150 °C).[4] Consider using microwave irradiation to accelerate the reaction. |
| Poor Nucleophile | Weakly nucleophilic amines (e.g., anilines) may require higher temperatures or alternative reaction conditions like Buchwald-Hartwig amination. |
| Base Incompatibility | Ensure the base is strong enough to deprotonate the nucleophile if necessary, but not so strong that it causes decomposition. For amine substitutions, 2.0 equivalents of a non-nucleophilic base like DIPEA are often effective.[4] |
| Solvent Issues | The reactants may not be fully soluble in the chosen solvent. Try a solvent with better solubilizing properties, such as DMF or NMP, especially for more complex substrates. |
| Moisture Contamination | For reactions sensitive to water, ensure all glassware is flame-dried and reagents/solvents are anhydrous. |
Issue 2: Formation of Undesired Side Products
| Possible Cause | Suggested Solution |
| Disubstitution | The reaction conditions are too harsh, causing substitution at both C6 and C2. To achieve monosubstitution at C6, use milder conditions (e.g., room temperature or gentle heating at 50 °C) and monitor the reaction closely by TLC. |
| N-Alkylation | The purine ring nitrogen is being alkylated. This is common when using bases like K₂CO₃ in DMF with alkyl halides.[6] If this is a problem, try to perform the N-alkylation as a separate, deliberate step before C6/C2 substitution. Use a non-nucleophilic amine base like DIPEA if alkyl halides are present. |
| Reaction with Amine Nucleophile | A second molecule of the starting this compound can react with the newly installed amine at the N6 position. This can be prevented by using a substituent on the amine that provides steric hindrance. |
| Decomposition | High temperatures for extended periods can lead to decomposition. Monitor the reaction progress and stop it once the starting material is consumed. Consider using microwave heating for shorter reaction times at high temperatures. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution | | Similar Polarity of Products | The desired product, side products (e.g., N7/N9 isomers), and remaining starting material have similar polarities, making separation by silica (B1680970) gel chromatography difficult. | | Poor Solubility | The product is poorly soluble, leading to difficult handling and purification by chromatography. | | Purification Strategy | - Normal Phase (Silica Gel): For non-polar to moderately polar purines, use solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol.[7] - Reversed Phase (C18): This is a good alternative for polar purines.[7] Use water/acetonitrile or water/methanol gradients, often with an additive like formic acid for MS compatibility.[8] - Amine Columns: These can offer different selectivity compared to silica and are useful for purifying purine compounds.[7] - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. |
Quantitative Data on Reaction Conditions
The following tables summarize typical reaction conditions for the selective substitution at the C6 position of this compound.
Table 1: Conditions for C6-Amination
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexylamine | Et₃N | EtOH | 90 (Microwave) | 1.5 | 65 |
| Primary/Secondary Amine | DIPEA | n-BuOH | 120 | 3 - 12 | 70-85[4] |
| Various Amines | DIPEA | Isopropanol | Reflux | 12 - 24 | Moderate to Good |
Table 2: Conditions for C6-Alkoxylation and C6-Thiolation
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Product Type |
| Methanol | Sodium Methoxide | Methanol | Reflux | 4 - 8 | 6-Methoxy-2-chloropurine[5] |
| Thiol | K₂CO₃ or Et₃N | DMF or EtOH | 25 - 60 | 2 - 6 | 6-Thioether-2-chloropurine |
Note: Yields are highly substrate-dependent. The data presented are illustrative examples.
Experimental Protocols
Protocol 1: General Procedure for Selective C6-Amination
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by the addition of a base such as diisopropylethylamine (DIPEA, 2.0 eq.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 50 °C for selective C6-monosubstitution. For less reactive amines or to drive the reaction to completion, the mixture can be heated to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound starting material is consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture and remove the solvent in vacuo. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to obtain the pure 2-chloro-6-aminopurine derivative.
Protocol 2: General Procedure for C2-Amination (from a C6-substituted purine)
-
Preparation: Dissolve the 2-chloro-6-substituted-purine (1.0 eq.) from the previous step in a high-boiling solvent such as 1-butanol (B46404) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: Add the second, desired amine (1.5 - 3.0 eq.) and a base like DIPEA (2.0 eq.).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours (12-24 h). Microwave heating can significantly reduce the reaction time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, dilute the mixture with an organic solvent like ethyl acetate, wash with water and brine, dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. teledynelabs.com [teledynelabs.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,6-Dichloropurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloropurine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most frequently used and commercially available starting materials for the synthesis of this compound are xanthine (B1682287) and 2-amino-6-chloropurine (B14584).
Q2: What is the primary chlorinating agent used in this synthesis?
Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for converting the hydroxyl and amino groups of purine (B94841) precursors into chlorides.
Q3: Why is a tertiary amine or a phase transfer catalyst often added to the reaction?
Tertiary amines, such as N,N-dimethylaniline or triethylamine, act as catalysts by activating the purine ring and neutralizing the HCl generated during the reaction. This enhances the reaction rate and yield. Phase transfer catalysts can be used to improve the solubility and reactivity of the reactants.
Q4: What are the typical side reactions I should be aware of during the synthesis of this compound?
Common side reactions include:
-
Incomplete chlorination: This leads to the formation of monochloropurines, such as 6-chloro-2-hydroxypurine from xanthine.
-
Hydrolysis: The product, this compound, is susceptible to hydrolysis back to hydroxy-substituted purines if moisture is present in the reaction or during workup.
-
Formation of N-formylamino-6-chloropurine: This can occur when using N,N-dimethylformamide (DMF) as a solvent or reagent, requiring an additional hydrolysis step to obtain the desired product.
-
Dimerization: Under certain conditions, particularly with prolonged reaction times, dimeric purine byproducts can form.
Q5: How can I purify the final this compound product?
Purification is typically achieved through recrystallization from a suitable solvent, such as water or an alcohol/water mixture. Column chromatography can also be employed for higher purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or temperature. Ensure a sufficient excess of the chlorinating agent is used. |
| Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient catalyst. | Use a more effective tertiary amine, such as N,N-dimethylaniline, or consider a phase transfer catalyst. The choice of base can significantly impact yield. | |
| Presence of Monochloro-Impurities | Insufficient chlorinating agent. | Increase the molar ratio of phosphorus oxychloride to the starting material. |
| Low reaction temperature or short reaction time. | Increase the reaction temperature and/or prolong the reaction time to ensure complete conversion. | |
| Product Decomposes During Workup | Hydrolysis of the dichloropurine. | Perform the workup at low temperatures and avoid prolonged exposure to aqueous or alcoholic solutions. Neutralize any acidic conditions promptly. |
| Formation of a Viscous Reaction Mixture | Polymerization or side reactions. | This can sometimes occur with certain starting materials or conditions. Ensure efficient stirring and consider a more dilute reaction mixture. |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | Use a solvent for extraction in which the product has good solubility and the impurities have low solubility. Ethyl acetate (B1210297) is a common choice.[1] |
Quantitative Data Summary
The following table summarizes the reported yields of this compound from various synthetic routes.
| Starting Material | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-amino-6-chloropurine | Chlorine gas | t-butyl nitrite (B80452), Lithium chloride | N,N-dimethylformamide | 10-40°C | - | 70.6 | [1] |
| 2-amino-6-chloropurine | Sodium nitrite | Hydrochloric acid | Water | 15-20°C | 1 hour | 52.9 | [1] |
| 2-amino-6-chloropurine | Sodium nitrite | Lithium chloride | Acetic acid | 50-55°C | 4 hours | 60.6 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-amino-6-chloropurine
This protocol is adapted from a patented procedure and offers a high-yield synthesis.[1]
Materials:
-
2-amino-6-chloropurine
-
35% Aqueous hydrochloric acid
-
Sodium nitrite
-
Water
-
Ethyl acetate for extraction
Procedure:
-
To 209.4 g of a 35% aqueous hydrochloric acid (2.00 mol), add 33.9 g (0.20 mol) of 2-amino-6-chloropurine with stirring.
-
Prepare a solution of 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water.
-
Add the sodium nitrite solution to the purine mixture in a thin stream, maintaining the temperature between 15°C and 20°C.
-
Stir the mixture at this temperature for 1 hour after the addition is complete.
-
After the reaction, dilute the solution with 300 mL of water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with water and then with a 12% aqueous sodium thiosulfate (B1220275) solution.
-
The product can be further purified by re-extraction into an aqueous sodium hydroxide (B78521) solution, followed by precipitation upon neutralization with hydrochloric acid.
-
Filter the precipitated crystals, wash with water, and dry under reduced pressure.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Main synthesis pathway of this compound and common side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
troubleshooting 2,6-Dichloropurine solubility issues in experiments
Welcome to the technical support center for 2,6-Dichloropurine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated purine (B94841) derivative that appears as a white to off-white crystalline powder.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary applications are in the pharmaceutical and biotechnology sectors as a building block for antiviral and anticancer nucleoside analogs.[1][2]
Q2: What are the general solubility properties of this compound?
This compound is sparingly soluble in water.[1] It exhibits better solubility in polar organic solvents. While some sources describe it as "soluble" in water, this is a qualitative description, and achieving high concentrations in purely aqueous solutions can be challenging. It is also soluble in acetone (B3395972) and ethyl acetate.[3]
Q3: I am observing precipitation when trying to dissolve this compound in an aqueous buffer. What could be the cause?
Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: You may be attempting to dissolve the compound at a concentration that exceeds its intrinsic aqueous solubility.
-
pH of the Buffer: The pH of your buffer can significantly influence the solubility of this compound.
-
Temperature: Temperature can affect the solubility of the compound.
-
Improper Dissolution Technique: The method used to dissolve the compound can impact its ability to stay in solution.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Powder
Symptoms:
-
The powder does not readily dissolve, even with agitation.
-
Visible clumps or solid material remain in the solvent.
Troubleshooting Workflow:
Caption: Workflow for dissolving this compound powder.
Issue 2: Precipitation of this compound in Aqueous Solution After Dilution from an Organic Stock
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate upon dilution with an aqueous buffer.
-
Inconsistent results in biological assays.
Troubleshooting Workflow:
Caption: Workflow to prevent precipitation upon aqueous dilution.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides a general overview based on available information and the properties of similar purine analogs. Researchers are strongly encouraged to determine the solubility for their specific experimental conditions.
| Solvent | Qualitative Solubility | Recommended Starting Concentration for Stock Solutions |
| Water | Sparingly Soluble[1] | < 1 mg/mL |
| DMSO | Soluble | 10-50 mM |
| Ethanol | Soluble | 5-10 mg/mL |
| Acetone | Soluble[3] | Data not readily available |
| Ethyl Acetate | Soluble[3] | Data not readily available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 189.00 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weigh out 1.89 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter is present.
-
For use in cell culture, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[4][5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the 10 mM stock solution of this compound at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.[2]
-
To minimize the risk of precipitation, add the this compound stock solution to the cell culture medium dropwise while gently vortexing.
-
Prepare fresh working solutions for each experiment. Do not store diluted solutions in aqueous media for extended periods.
Signaling Pathway and Experimental Workflow Diagrams
As this compound is primarily utilized as a chemical intermediate, there is limited information available on its direct effects on specific signaling pathways. Its biological effects are generally studied through its more complex derivatives. However, purine analogs, in general, are known to interfere with cellular processes by acting as kinase inhibitors.[6] The following diagram illustrates a general workflow for screening a purine analog like this compound for its potential as a kinase inhibitor.
References
Technical Support Center: Industrial Production of 2,6-Dichloropurine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 2,6-Dichloropurine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the industrial synthesis of this compound?
A1: The most prevalent starting materials for large-scale production are xanthine (B1682287) and 2-amino-6-chloropurine (B14584).[1][2][3] While other precursors like hypoxanthine (B114508) or barbituric acid derivatives have been explored, they are often less practical for industrial scale-up due to longer preparation steps or lower overall yields.[1][2]
Q2: Which chlorinating agents are typically used in the synthesis of this compound?
A2: Phosphorus oxychloride (POCl₃) is a widely used chlorinating agent, often in the presence of a tertiary amine or a weak nucleophilic organic base.[1][2][4] Other chlorinating agents mentioned in literature, such as pyrophosphoryl chloride, are generally not suitable for industrial production due to the harsh reaction conditions and complex preparation.[1][2][3] For syntheses starting from 2-amino-6-chloropurine, a chlorine source in the presence of a diazotizing agent is employed.[3]
Q3: What are the key challenges encountered when scaling up the synthesis of this compound?
A3: Key challenges during scale-up include managing reaction exotherms, ensuring efficient mixing of reagents, controlling the formation of byproducts, and developing robust purification methods to achieve high purity of the final product.[5][6] Low yields can also be a significant issue with certain synthetic routes.[1][2]
Q4: What purification methods are effective for this compound on an industrial scale?
A4: Recrystallization is a common and effective method for purifying this compound.[1][7] The crude product is often dissolved in a suitable solvent like methanol (B129727), treated with activated charcoal to remove colored impurities, and then cooled to induce crystallization of the purified product.[1][8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Verify reaction time and temperature: Ensure the reaction is running for the specified duration at the optimal temperature. For the chlorination of xanthine with POCl₃, a reflux temperature of around 105°C for 6 hours is reported to be effective.[2] - Check reagent stoichiometry: Incorrect molar ratios of starting materials and reagents can lead to incomplete conversion. |
| Degradation of product | - Control reaction temperature: Excessive temperatures can lead to the degradation of this compound. Maintain the recommended temperature profile throughout the reaction. - Minimize exposure to water: The presence of water can reduce the yield and should be avoided in reactions involving phosphoryl chloride.[8] |
| Suboptimal base selection (for xanthine chlorination) | - Use a suitable organic base: Weak nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be more effective than traditional tertiary amines like triethylamine.[1][9] |
| Inefficient work-up and isolation | - Optimize extraction and recrystallization: Ensure efficient extraction of the product from the reaction mixture. During recrystallization, control the cooling rate to maximize crystal formation and yield.[1][7] |
Issue 2: Impure Product (Presence of Byproducts)
| Potential Cause | Troubleshooting Step |
| Side reactions | - Control addition of reagents: Slow, controlled addition of reagents, such as the diazotizing agent in the synthesis from 2-amino-6-chloropurine, can minimize the formation of side products.[3] - Maintain optimal pH: During work-up, adjusting the pH to the recommended value is crucial for isolating the desired product and minimizing impurities.[2] |
| Carryover of unreacted starting materials | - Monitor reaction completion: Use analytical techniques like HPLC or TLC to monitor the reaction and ensure complete consumption of the starting material. |
| Ineffective purification | - Optimize recrystallization solvent: The choice of solvent for recrystallization is critical. Methanol is commonly used, but other solvents or solvent mixtures may provide better purification for specific impurity profiles.[1][7] - Use of activated charcoal: Treatment with activated charcoal during recrystallization can effectively remove colored impurities.[1][8] |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Xanthine | POCl₃, DBU | Reflux (approx. 105°C), 6 hours | 47% | [1][2] |
| 2-Amino-6-chloropurine | 35% HCl, NaNO₂ | 15-20°C, 1 hour | 52.9% | [3] |
| Hypoxanthine 1-N-oxide | POCl₃, N,N-dimethylaniline | Reflux, 2 hours | 60% | [8] |
| 2-Amino-6-chloropurine | Ionic liquid, HCl, NaNO₂ | 10°C, 2 hours | 99.0% | [7][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Xanthine
This protocol is based on a facile and practical synthesis suitable for industrial application.[1][2]
-
Reaction Setup: In a suitable reaction vessel, mix xanthine (1.0 eq) and phosphorus oxychloride (10.0 eq) at room temperature under a nitrogen atmosphere.
-
Reagent Addition: Slowly heat the mixture to 50°C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.0 eq) dropwise while stirring vigorously.
-
Reaction: Heat the mixture to reflux (approximately 105°C) and maintain for 6 hours. The xanthine should dissolve after about 100 minutes, forming a brown solution.
-
Quenching: Cool the reaction mixture to 40°C and slowly transfer it to ice-water under vigorous stirring.
-
Neutralization and Filtration: Neutralize the resulting brown solution to a pH of 4 with a 50% aqueous NaOH solution. Filter the solution through a pad of Celite.
-
Extraction: Extract the filtrate with an appropriate organic solvent.
-
Purification: Combine the organic extracts and concentrate under vacuum. Dissolve the residue in methanol at reflux, decolorize with activated charcoal, filter, and cool to 5°C for recrystallization.
-
Isolation: Filter the off-white crystals, wash with cold methanol, and dry in a vacuum oven at 70°C.
Protocol 2: Synthesis of this compound from 2-Amino-6-chloropurine
This protocol is based on a diazotization reaction.[3]
-
Reaction Setup: To a 35% aqueous hydrochloric acid solution (10.0 eq), add 2-amino-6-chloropurine (1.0 eq).
-
Diazotization: Prepare a solution of sodium nitrite (B80452) (1.3 eq) in water. Add this solution in a thin stream to the mixture from step 1, maintaining the temperature between 15°C and 20°C.
-
Reaction: Stir the mixture at 15-20°C for 1 hour.
-
Work-up: After the reaction is complete, dilute the reaction solution with water. Adjust the pH to 13 with an approximately 40% aqueous sodium hydroxide (B78521) solution.
-
Extraction: Extract the reaction solution multiple times with acetonitrile.
-
Isolation and Purification: The product can be isolated from the combined organic extracts. Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for this compound synthesis from xanthine.
Caption: Troubleshooting logic for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6455696B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimizing Protocols to Seamlessly Transfer Med. Chem. Synthesis to Process Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN114349754B - Synthesis method of 2, 6-dichloropurine - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Polar Purine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of polar purine (B94841) compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying polar purine compounds?
The primary challenge stems from their hydrophilic nature. Polar purine compounds exhibit poor retention on traditional reversed-phase (RP) chromatography columns, which separate molecules based on hydrophobicity.[1][2] This often leads to co-elution with other polar components in the sample matrix, making isolation difficult. Additionally, the basic nature of the purine ring can interact with acidic surfaces like silica (B1680970) gel, causing peak tailing.[3]
Q2: Which chromatographic techniques are most suitable for purifying polar purine compounds?
Several techniques can be employed, often in combination, to successfully purify polar purine compounds. The most common and effective methods include:
-
Hydrophilic Interaction Chromatography (HILIC): This technique is an excellent alternative to reversed-phase chromatography for highly polar compounds.[1][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of hydrophilic molecules.[1][4]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized for moderately polar purines. The use of specific columns (e.g., C18) and mobile phase modifiers is often necessary.[5][6]
-
Normal-Phase Chromatography (NPC): Silica gel can be used, particularly for less polar purine derivatives.[5] For more polar and basic purines, amine-functionalized silica columns can provide better peak shape and selectivity.[3][5]
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is effective for purines that can be ionized.[7][8][9] Anion-exchange chromatography is particularly useful for separating purine metabolites like uric acid.[10]
-
Solid-Phase Extraction (SPE): SPE is a valuable technique for sample cleanup and concentration of purine compounds from complex matrices before chromatographic purification.[11][12][13]
Q3: When should I consider using a mobile phase modifier?
Mobile phase modifiers are crucial in several scenarios:
-
To improve peak shape in NPC: When using silica gel, the acidic silanol (B1196071) groups can interact with the basic purine ring, leading to peak tailing. Adding a basic modifier like triethylamine (B128534) (TEA) or ammonia (B1221849) to the mobile phase can neutralize these active sites and improve peak symmetry.[3]
-
To improve peak shape in RPC: In reversed-phase chromatography, modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to ensure sharp peaks.[5] For purines that are acid-labile, basic modifiers such as ammonia can be used with appropriate pH-stable columns.[5]
-
To control pH in HILIC and IEC: In HILIC, using a buffer or acid in the mobile phase is important for achieving reproducible results.[4] In ion-exchange chromatography, pH and buffer concentration are critical parameters for controlling the retention and elution of analytes.[8]
Troubleshooting Guides
Issue 1: My polar purine compound shows poor or no retention on a C18 column.
-
Cause: The compound is too polar for the nonpolar stationary phase and is eluting with the solvent front.[14]
-
Solutions:
-
Switch to HILIC: This is often the most effective solution. HILIC columns are specifically designed to retain and separate highly polar compounds.[1][4][15]
-
Increase Mobile Phase Polarity: If not already at 100% aqueous, increase the water content in your mobile phase. However, be aware that some C18 columns are not stable in highly aqueous conditions.[14]
-
Use a More Polar Reversed-Phase Column: Consider columns with embedded polar groups or phenyl-hexyl phases which can offer different selectivity for polar analytes.[14]
-
Employ Ion-Pairing Chromatography: For ionizable purines, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column.[16]
-
Issue 2: I am observing significant peak tailing in my chromatogram.
-
Cause on Silica Gel (NPC): The basic nitrogen atoms in the purine ring are interacting strongly with the acidic silanol groups on the silica surface.[3]
-
Solutions for NPC:
-
Cause in RPC: Secondary interactions between the analyte and residual silanol groups on the C18 column can cause tailing, especially at neutral pH.
-
Solutions for RPC:
-
Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups.
-
Adjust Mobile Phase pH: Lowering the pH with an acid modifier like formic acid or TFA can protonate the silanols and reduce unwanted interactions.[5]
-
Add a Competing Base: A small amount of a competing base like TEA in the mobile phase can also help to improve peak shape.[14]
-
Issue 3: My polar purine compound will not elute from the silica gel column.
-
Cause: The compound is highly polar and is irreversibly adsorbed onto the silica gel.[3]
-
Solutions:
-
Switch to Reversed-Phase Chromatography: This is the recommended approach for very polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[3]
-
Utilize an Amine Column: Amine-functionalized columns offer different selectivity and are often more suitable for eluting highly polar, basic compounds.[3][5]
-
Try a More Polar Normal-Phase System: In some cases, a mobile phase like dichloromethane (B109758)/methanol with a small amount of ammonium (B1175870) hydroxide (B78521) might be effective.[3]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Purine Purification
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Common Issues |
| HILIC | Polar (e.g., Silica, Amide, Zwitterionic)[1][4] | High organic content with a small amount of aqueous buffer[1][4] | Highly polar and hydrophilic purines[1][15] | Reproducibility can be sensitive to mobile phase composition[4] |
| RPC | Nonpolar (e.g., C18, C8)[5][6] | Polar (e.g., Water/Acetonitrile, Water/Methanol) with modifiers[6] | Moderately polar to nonpolar purines[5] | Poor retention of very polar compounds[1] |
| NPC | Polar (e.g., Silica, Amine)[5] | Nonpolar (e.g., Hexane/Ethyl Acetate (B1210297), DCM/Methanol)[5] | Less polar purine derivatives[5] | Peak tailing for basic purines on silica[3] |
| IEC | Charged (Anion or Cation Exchange Resin)[7][8] | Aqueous buffer with a salt gradient[9] | Ionizable purine compounds[7][10] | Sensitive to pH and buffer concentration |
Experimental Protocols
Protocol 1: General Procedure for HILIC Purification
-
Column Selection: Choose a HILIC column (e.g., silica, amide, or zwitterionic phase) appropriate for the polarity of your compound.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (typically high organic content, e.g., 95% acetonitrile, 5% aqueous buffer) for at least 10 column volumes.
-
Sample Preparation: Dissolve the crude purine compound in the initial mobile phase or a compatible solvent with high organic content.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Begin the elution with the initial mobile phase. A gradient elution is commonly used, where the percentage of the aqueous component is gradually increased to elute the more retained polar compounds.
-
Detection and Fraction Collection: Monitor the column effluent with a suitable detector (e.g., UV) and collect fractions corresponding to the desired peaks.
-
Post-Purification: Combine the pure fractions and remove the solvent, often by lyophilization for aqueous mobile phases.
Protocol 2: General Procedure for Normal-Phase Purification on an Amine Column
-
Column Selection: Use a pre-packed amine-functionalized silica column.
-
Mobile Phase Selection: A common mobile phase is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol.[5]
-
Column Equilibration: Equilibrate the column with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Dry loading by adsorbing the sample onto a small amount of silica or amine-silica can also be effective.
-
Elution: Start eluting with the initial mobile phase. If the compound does not elute, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Compound Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting guide for peak tailing issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teledynelabs.com [teledynelabs.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein purification by IE-chromatography [reachdevices.com]
- 10. Determination of uric acid by an anion-exchange column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Determination of purine and pyrimidine derivatives in acid-soluble fractions of organs and tissues using high-performance reverse-phase ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,6-Dichloropurine and 6-Chloropurine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, purine (B94841) analogs serve as indispensable building blocks for a vast array of biologically active molecules. Among these, 2,6-dichloropurine and 6-chloropurine (B14466) are two of the most versatile and widely utilized intermediates. Their value lies in the strategic placement of chloro substituents, which act as reactive sites for nucleophilic substitution, enabling the synthesis of diverse libraries of purine derivatives. This guide provides an objective comparison of this compound and 6-chloropurine, focusing on their synthesis, reactivity, and applications, supported by experimental data to aid researchers in selecting the optimal starting material for their synthetic endeavors.
Synthesis: Pathways to Key Purine Intermediates
The accessibility of this compound and 6-chloropurine is a critical factor in their widespread use. Both compounds can be synthesized from readily available starting materials, primarily xanthine (B1682287) and hypoxanthine, respectively. The choice of synthetic route often depends on the desired scale, available reagents, and required purity.
Synthetic Routes to this compound
This compound is most commonly synthesized through the chlorination of xanthine. Several methods have been developed to achieve this transformation, with variations in chlorinating agents and reaction conditions influencing the yield and purity of the final product.
| Starting Material | Chlorinating Agent | Catalyst/Additive | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Xanthine | Phosphorus oxychloride (POCl₃) | Weak nucleophilic organic base (e.g., amidine, guanidine) | Reflux | High | High | [1] |
| 2-Amino-6-chloropurine | Sodium nitrite, Hydrochloric acid | Ionic liquid | 10°C, 2 hours | >98 | >99 | [2] |
| Hypoxanthine 1-N-oxide | Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | Reflux, 2 hours | High | High | [3] |
Synthetic Routes to 6-Chloropurine
The synthesis of 6-chloropurine typically starts from hypoxanthine. Similar to the synthesis of its dichlorinated counterpart, phosphorus oxychloride is a key reagent.
| Starting Material | Chlorinating Agent | Catalyst/Additive | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Hypoxanthine | Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | Reflux, 20 minutes | 99 | High | [4] |
| Acetyl hypoxanthine | Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | 105°C, 4 hours | 89.2 | 99.0 | [5] |
| Acetyl hypoxanthine | Phosphorus oxychloride (POCl₃) | Pyridine | 105°C, 4 hours | 91.2 | 99.0 | [6] |
Reactivity in Nucleophilic Substitution: A Tale of Two Purines
The primary utility of both this compound and 6-chloropurine stems from the reactivity of their chloro substituents toward nucleophiles. However, the presence of two chloro groups in this compound introduces a level of complexity and synthetic versatility not offered by 6-chloropurine.
This compound: The two chlorine atoms on the purine ring exhibit differential reactivity. The C6 position is significantly more susceptible to nucleophilic attack than the C2 position. This selectivity allows for a stepwise functionalization of the purine core.[1][7] A wide range of nucleophiles, including amines, alcohols, and thiols, can be introduced at the C6 position while leaving the C2 chloro group intact for subsequent transformations. This sequential reactivity is a cornerstone of combinatorial library synthesis based on the purine scaffold.
6-Chloropurine: As a monosubstituted purine, the reactivity of 6-chloropurine is more straightforward. The single chloro group at the C6 position is readily displaced by a variety of nucleophiles, making it an excellent precursor for the synthesis of 6-substituted purine derivatives, such as the immunosuppressive drug 6-mercaptopurine.[8]
Experimental Protocols
Synthesis of this compound from 2-Amino-6-chloropurine[2]
-
To a 2 L reaction kettle, add 750 g of the ionic liquid 1,3-dimethylimidazolium (B1194174) chloride and stir.
-
Add 150 g of concentrated hydrochloric acid to the kettle.
-
Under continuous stirring, add 100 g of 2-amino-6-chloropurine.
-
Maintain the temperature at 10°C and slowly add 55 g of sodium nitrite.
-
Allow the reaction to proceed for 2 hours.
-
After the reaction is complete, extract the crude product with ethyl acetate (B1210297) (4 x 500 mL).
-
Concentrate the combined organic extracts and recrystallize the solid from methanol (B129727) to yield this compound as white crystals.
Synthesis of 6-Chloropurine from Hypoxanthine[4]
-
In a suitable reaction vessel, create a mixture of 50 g (0.368 mole) of hypoxanthine, 120 mL of N,N-dimethylaniline, and 500 mL of phosphorus oxychloride.
-
Reflux the mixture for 20 minutes.
-
Remove the excess phosphorus oxychloride by vacuum distillation, ensuring the external oil bath temperature remains below 70°C.
-
To the resulting red oily residue, add 1.0 L of methylene (B1212753) chloride.
-
Cool the red methylene chloride solution in an ice water bath.
-
Bubble hydrogen chloride gas through the solution until it turns a bright yellow color.
-
Stir the reaction mixture overnight.
-
Pass nitrogen gas through the solution for 1.5 hours to remove excess hydrogen chloride.
-
Collect the product by filtration, wash with two 150 mL portions of hot methylene chloride, and dry to obtain 6-chloropurine hydrochloride.
Visualizing Synthesis and Reactivity
To better illustrate the comparative synthesis and reactivity of these two important purine derivatives, the following diagrams are provided.
Caption: Comparative synthetic pathways to this compound and 6-Chloropurine.
Caption: Differential reactivity pathways of this compound and 6-Chloropurine.
Conclusion
Both this compound and 6-chloropurine are invaluable starting materials in medicinal chemistry and organic synthesis. The choice between them is dictated by the synthetic target. For the preparation of 6-monosubstituted purines, 6-chloropurine offers a direct and efficient route. In contrast, for the synthesis of 2,6-disubstituted purines, particularly for creating libraries of analogs with diverse functionalities at both positions, the sequential and selective reactivity of this compound makes it the superior choice. The robust synthetic methods available for both compounds ensure their continued importance in the development of novel therapeutics and chemical probes.
References
- 1. researchgate.net [researchgate.net]
- 2. CN114349754B - Synthesis method of 2, 6-dichloropurine - Google Patents [patents.google.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. prepchem.com [prepchem.com]
- 5. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2,6-Dichloropurine and Other Purine Analogs for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitory properties of purine (B94841) analogs, with a focus on derivatives of the versatile scaffold 2,6-dichloropurine, alongside the well-characterized inhibitors Roscovitine and Olomoucine. Experimental data is presented to facilitate informed decisions in research and drug development.
Introduction to Purine Analogs as Kinase Inhibitors
Purine analogs represent a prominent class of small molecules that target the ATP-binding site of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them attractive therapeutic targets. Roscovitine and Olomoucine are well-established purine-based inhibitors, primarily targeting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2][3] this compound serves as a crucial starting material for the synthesis of a diverse range of substituted purine derivatives with potent kinase inhibitory activities.[4][5]
Performance Comparison of Purine Analogs
The inhibitory potential of purine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases. Lower IC50 values indicate greater potency. This section compares the IC50 values of Roscovitine, Olomoucine, and representative derivatives of this compound.
Data Presentation: IC50 Values of Purine Analogs against Various Kinases
| Inhibitor Class | Compound | Target Kinase | IC50 (µM) | Reference |
| Roscovitine | Roscovitine | CDK1/cyclin B | 0.65 | [6] |
| Roscovitine | CDK2/cyclin A | 0.7 | [6] | |
| Roscovitine | CDK2/cyclin E | 0.7 | [6] | |
| Roscovitine | CDK5/p35 | 0.16 | [6] | |
| Roscovitine | CDK7/cyclin H | 0.49 | [6] | |
| Roscovitine | ERK2 | 14 | [3] | |
| Olomoucine | Olomoucine II | CDK1/cyclin B | 7.6 | [6] |
| Olomoucine II | CDK2/cyclin E | 0.1 | [6] | |
| Olomoucine II | CDK4/cyclin D1 | 19.8 | [6] | |
| Olomoucine II | CDK7/cyclin H | 0.45 | [6] | |
| Olomoucine II | CDK9/cyclin T | 0.06 | [6] | |
| This compound Derivatives | Compound 7 | Bcr-Abl1 | >10 | [4] |
| Compound 10 | Bcr-Abl1 | 5.31 | [4] |
Note: The this compound derivatives were evaluated against Bcr-Abl1 kinase, while Roscovitine and Olomoucine data are primarily for CDKs. Direct comparison of potency across different kinases should be made with caution.
Signaling Pathway Inhibition
Purine analogs that inhibit CDKs interfere with the cell cycle, a fundamental process for cell proliferation. The diagram below illustrates the key regulatory points of the cell cycle controlled by different CDK-cyclin complexes.
Experimental Protocols
A standardized in vitro kinase assay is crucial for determining and comparing the IC50 values of kinase inhibitors. Below is a general protocol representative of those used in the field.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration at which a compound inhibits 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives, Roscovitine, Olomoucine) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of a 2x kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of light produced is proportional to the amount of ADP generated and thus, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This guide highlights the utility of the purine scaffold in developing potent kinase inhibitors. While this compound itself is a critical building block, its derivatives show promise in targeting kinases beyond the CDK family, such as Bcr-Abl. Roscovitine and Olomoucine remain valuable tools for studying CDK-mediated processes, with distinct potency and selectivity profiles. The provided data and protocols serve as a foundational resource for researchers aiming to explore and utilize purine analogs in their kinase-targeted research and development endeavors.
References
- 1. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validating the Structure of 2,6-Dichloropurine: A Comparative NMR Analysis
A definitive guide for researchers, this document provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dichloropurine against the parent compound, purine (B94841). This guide includes detailed experimental protocols and presents quantitative data in clear, comparative tables to aid in the structural verification of this compound.
The structural elucidation of synthetic compounds is a critical step in chemical research and drug development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This guide focuses on the validation of the this compound structure by comparing its ¹H and ¹³C NMR spectral data with that of unsubstituted purine. The presence of two chlorine atoms on the purine ring in this compound significantly influences the chemical shifts of the remaining protons and carbons, providing a clear spectral signature for comparison.
Comparative Analysis of NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound and purine in DMSO-d₆. These values are crucial for confirming the successful synthesis and purity of this compound.
Table 1: ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆
| Compound | H-8 | H-6 | H-2 | N-H |
| This compound | ~8.9 | - | - | broad s |
| Purine | 8.703 | 9.207 | 8.993 | 13.5 (broad s)[1] |
Note: The ¹H NMR spectrum of this compound shows a single prominent signal for the H-8 proton, as the H-2 and H-6 protons of the parent purine are substituted with chlorine atoms. The exact chemical shift for the N-H proton can vary and is often observed as a broad singlet.
Table 2: ¹³C NMR Chemical Shift Data (ppm) in DMSO-d₆
| Compound | C-2 | C-4 | C-5 | C-6 | C-8 |
| This compound | 154.3 | 153.8 | 131.0 | 151.7 | 146.5 |
| Purine | 145.4 | 152.0 | 130.1 | 155.6 | 147.6 |
Note: The chemical shifts for this compound are based on typical values for substituted purines and may vary slightly based on experimental conditions. The data for purine is sourced from publicly available spectral databases.
The substitution of hydrogen with chlorine at the C-2 and C-6 positions in the purine ring leads to significant changes in the electron density and, consequently, the chemical shifts of the carbon atoms. These differences are a key diagnostic tool for confirming the structure of this compound.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tuning: Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing the Molecular Structure and Validation Workflow
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and the logical workflow for its structural validation using NMR spectroscopy.
Caption: Chemical structure of this compound.
Caption: Workflow for NMR-based structural validation.
References
A Comparative Analysis of Synthetic Routes to 2,6-Dichloropurine
For Researchers, Scientists, and Drug Development Professionals
2,6-Dichloropurine is a pivotal intermediate in the synthesis of a wide array of biologically active purine (B94841) derivatives, including antiviral and anticancer agents.[1][2][3] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance to the pharmaceutical industry. This guide provides a comparative analysis of the most common synthetic methods for this compound, offering a detailed look at experimental protocols and quantitative data to inform laboratory and industrial-scale production decisions.
Key Synthetic Strategies at a Glance
The synthesis of this compound is primarily achieved through two main strategies: the chlorination of a pre-existing purine ring system or the construction of the purine ring from acyclic precursors. The most prevalent methods involve the direct chlorination of readily available purine derivatives such as xanthine (B1682287), 2-amino-6-chloropurine (B14584), and hypoxanthine-1-N-oxide. Each of these routes presents a unique set of advantages and challenges in terms of yield, reaction conditions, and reagent toxicity.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the most frequently employed synthetic routes to this compound, allowing for a direct comparison of their performance.
| Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Xanthine | POCl₃, Pyridine (B92270) | 5 h | 180 | 33 | [1] |
| Xanthine | POCl₃, DBU | 6 h | 105 | 47 | [4] |
| 2-Amino-6-chloropurine | NaNO₂, HCl, [DMIm]Cl | 2 h | 10 | 99 | [5] |
| 2-Amino-6-chloropurine | NaNO₂, HCl | 1 h | 15-20 | Not specified | [6] |
| Hypoxanthine-1-N-oxide | POCl₃, N,N-Dimethylaniline | 3 h | Reflux | 28 | [1] |
| Adenine-1-N-oxide | NaNO₂, HOAc, then POCl₃ | 2 h (step 1), 3 h (step 2) | 70-80 (step 1), Reflux (step 2) | 50 (step 1), 28 (step 2) | [1] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core transformations in the key synthetic routes to this compound.
Caption: Synthesis of this compound from Xanthine.
Caption: Synthesis of this compound from 2-Amino-6-chloropurine.
Caption: Synthesis of this compound from Hypoxanthine-1-N-oxide.
Detailed Experimental Protocols
Method 1: Chlorination of Xanthine
This classical approach involves the direct chlorination of xanthine using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.
Protocol using Pyridine: In a pressurized round-bottomed flask, xanthine (5.00 g, 0.033 mol) is stirred with pyridine (2.66 mL, 0.033 mol).[1] Phosphorus oxychloride (6.00 mL, 0.066 mol) is added dropwise, and the mixture is heated to 180°C for 5 hours.[1] The resulting black solution is slowly poured into ice water (100 mL) and stirred for 20 minutes. The product is extracted with a 1:1 solution of diethyl ether:ethyl acetate (B1210297) (5 x 20 mL), washed with brine (20 mL), dried over sodium sulfate, and concentrated to yield this compound as a yellow solid (2.05 g, 33% yield).[1]
Protocol using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Xanthine (6.08 g, 0.04 mol) and POCl₃ (61.5 g, 0.40 mol) are mixed at room temperature and slowly heated to 50°C under a nitrogen atmosphere.[4] DBU (36.5 g, 0.24 mol) is added dropwise with vigorous stirring.[4] The mixture is then heated to reflux (approximately 105°C) for 6 hours.[4] After cooling to 40°C, the reaction mixture is slowly transferred to ice-water (300 g) with vigorous stirring. The resulting brown solution is neutralized to pH 4 with 50% aqueous NaOH and filtered. The filtrate is extracted with ethyl acetate, and the combined organic extracts are concentrated. The residue is recrystallized from methanol (B129727) to give off-white crystals of this compound (3.56 g, 47% yield).[2][4]
Method 2: Diazotization of 2-Amino-6-chloropurine
This method offers a high-yield synthesis under milder conditions, making it attractive for industrial applications.
Protocol using an Ionic Liquid: In a 2L reaction kettle, 750 g of the ionic liquid 1,3-dimethylimidazolium (B1194174) chloride ([DMIm]Cl) is stirred.[5] Concentrated hydrochloric acid (150 g) is added, followed by 100 g of 2-amino-6-chloropurine.[5] The mixture is cooled to 10°C, and 55 g of sodium nitrite (B80452) is slowly added over 2 hours.[5] After the reaction, the crude product is extracted with ethyl acetate (4 x 500 mL), concentrated, and recrystallized from methanol to afford 110 g of this compound as white crystals (99.0% yield).[5]
Conventional Protocol: To 209.4 g of 35% aqueous hydrochloric acid (2.00 mol), 33.9 g (0.20 mol) of 2-amino-6-chloropurine is added.[6] A solution of 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water is added in a thin stream while maintaining the temperature at 15° to 20°C. The mixture is stirred for 1 hour.[6]
Method 3: Chlorination of Hypoxanthine-1-N-oxide
This route provides an alternative to the direct chlorination of xanthine, though the starting material may be less readily available.
Protocol: Hypoxanthine 1-N-oxide (3.6 g, 0.024 mol) is suspended in a mixture of 180 mL of phosphorus oxychloride and 6 mL of N,N-dimethylaniline under an argon atmosphere.[1] The mixture is heated to reflux for 3 hours.[1] After cooling to room temperature, excess phosphorus oxychloride is removed under reduced pressure. The residue is dissolved in 100 mL of water and extracted with CH₂Cl₂ (3 x 100 mL). The solvent is evaporated in vacuo, and the crude product is purified by silica (B1680970) gel chromatography to give 1.28 g of this compound as a white solid (28% yield).[1]
Concluding Remarks
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, cost and availability of starting materials, and the environmental and safety considerations associated with the reagents and reaction conditions.
-
The diazotization of 2-amino-6-chloropurine , particularly with the use of ionic liquids, stands out for its exceptionally high yield and mild reaction conditions, making it a highly promising method for industrial-scale synthesis.[5]
-
The chlorination of xanthine remains a widely practiced method. While the yields are generally lower and the conditions more forcing, xanthine is an inexpensive and readily available starting material. The use of DBU as a base appears to offer a moderate improvement in yield over pyridine.[2][4]
-
The chlorination of hypoxanthine-1-N-oxide provides a viable alternative, although the synthesis of the starting material adds an extra step to the overall process, and the reported yields are modest.[1]
For researchers and drug development professionals, a thorough evaluation of these methods against their specific project requirements will be crucial for the successful and efficient production of this compound and its valuable derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US6455696B2 - Process for preparing this compound - Google Patents [patents.google.com]
Assessing the Purity of Synthesized 2,6-Dichloropurine: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 2,6-Dichloropurine is a critical parameter that can significantly influence the outcomes of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized this compound. The methodologies, data presentation, and visual workflows are designed to offer a practical framework for laboratory application.
Introduction to this compound and Purity Assessment
This compound is a key intermediate in the synthesis of various purine (B94841) derivatives, including antiviral and anticancer agents. The synthesis of this compound can involve several routes, often starting from xanthine (B1682287) or 2-amino-6-chloropurine.[1][2][3] Potential impurities can arise from unreacted starting materials, by-products from chlorination reactions, or subsequent degradation.[4] Therefore, a robust analytical method is essential to accurately determine the purity of the synthesized compound and to identify and quantify any impurities. While HPLC is a powerful technique for this purpose, other methods such as melting point analysis and Thin-Layer Chromatography (TLC) can provide complementary information.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required accuracy and sensitivity, and the available instrumentation. This section compares the performance of HPLC, melting point analysis, and TLC for the purity determination of this compound.
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity for separating and quantifying impurities. | Requires method development and validation; more complex instrumentation. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities; does not provide quantitative data on individual impurities. |
| Thin-Layer Chromatography (TLC) | Separation of compounds based on their differential migration on a stationary phase under the influence of a mobile phase. | Simple, rapid, and cost-effective for qualitative analysis. | Limited resolution and sensitivity; not suitable for accurate quantification. |
Experimental Protocols
This section details a standard reverse-phase HPLC (RP-HPLC) method for determining the purity of synthesized this compound.
Objective: To quantify the purity of this compound and separate it from potential synthesis-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (≥99.5% purity)
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the synthesized this compound by the area normalization method. The purity is expressed as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.
Objective: To estimate the purity of synthesized this compound based on its melting point range.
Procedure:
-
Place a small amount of the dried, synthesized this compound powder into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range from the point at which the substance begins to melt to the point at which it is completely liquid.
-
Compare the observed melting point range with the literature value for pure this compound (typically around 180-182 °C).[1] A broad melting range or a depression in the melting point can indicate the presence of impurities.
Objective: To qualitatively assess the purity of synthesized this compound and identify the presence of impurities.
Procedure:
-
Prepare a TLC plate coated with silica (B1680970) gel.
-
Spot a small amount of the dissolved synthesized this compound sample and the reference standard onto the baseline of the TLC plate.
-
Develop the plate in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
After the solvent front has reached a sufficient height, remove the plate and allow it to dry.
-
Visualize the spots under UV light (254 nm).
-
The presence of additional spots in the sample lane compared to the standard lane indicates the presence of impurities. The retention factor (Rf) values of the spots can be calculated and compared.
Data Presentation and Comparison
The following tables summarize hypothetical quantitative data for a synthesized batch of this compound compared to a commercial reference standard.
Table 1: HPLC Purity Analysis of this compound
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | 98.7 | ||
| Impurity 1 | 3.2 | 0.5 | |
| This compound | 5.1 | 98.7 | |
| Impurity 2 | 6.8 | 0.8 | |
| Commercial Standard | 99.8 | ||
| This compound | 5.1 | 99.8 | |
| Impurity 3 | 7.2 | 0.2 |
Table 2: Comparison of Purity Assessment by Different Methods
| Sample | HPLC Purity (%) | Melting Point (°C) | TLC (Rf value) |
| Synthesized this compound | 98.7 | 178-181 | Main spot: 0.45; Impurity spots: 0.30, 0.62 |
| Commercial Standard | 99.8 | 181-182 | Main spot: 0.45 |
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for HPLC purity assessment and the logical relationship for determining purity from HPLC data.
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Logical relationship for determining purity from HPLC data.
Conclusion
Assessing the purity of synthesized this compound is crucial for ensuring the quality and reliability of subsequent research and development activities. HPLC stands out as the most powerful technique for this purpose, offering high resolution and quantitative accuracy. However, simpler methods like melting point analysis and TLC can serve as valuable preliminary checks. By employing a combination of these techniques and following standardized protocols, researchers can confidently evaluate the purity of their synthesized this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US6455696B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2,6-Dichloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2,6-Dichloro-4-hydroquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
biological activity of 2,6-Dichloropurine derivatives compared to parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of various 2,6-dichloropurine derivatives against their parent compound, this compound. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery. The data is presented in a structured format to facilitate easy comparison of the cytotoxic and kinase inhibitory activities of these compounds.
Introduction to this compound and its Derivatives
This compound is a synthetic purine (B94841) analog that serves as a versatile starting material for the synthesis of a wide array of substituted purine derivatives.[1][2] The chlorine atoms at the 2 and 6 positions of the purine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This chemical tractability has led to the development of numerous derivatives with diverse biological activities, including potent anticancer and kinase inhibitory effects.[1][3] This guide focuses on comparing the efficacy of these derivatives to the parent this compound, providing valuable insights into their structure-activity relationships.
Comparative Biological Activity: Cytotoxicity
The cytotoxic activity of this compound and its derivatives has been evaluated against various human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency.
Table 1: Cytotoxic Activity (GI₅₀, µM) of N⁹-Substituted this compound Derivatives Against Selected NCI-60 Cell Lines [1]
| Compound | Leukemia (CCRF-CEM) | Non-Small Cell Lung Cancer (HOP-92) | Colon Cancer (HCT-116) | CNS Cancer (SF-295) | Melanoma (UACC-62) | Ovarian Cancer (OVCAR-3) | Renal Cancer (SN12C) | Prostate Cancer (PC-3) | Breast Cancer (MDA-MB-468) |
| This compound | - | - | - | - | - | - | - | - | - |
| 5a (N⁹-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine) | 1.43 | 1.84 | 1.77 | 1.95 | 1.82 | 2.15 | 2.01 | 2.22 | 1.68 |
| 10a (N⁹-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine) | 1.25 | 1.55 | 1.48 | 1.63 | 1.51 | 1.78 | 1.67 | 1.84 | 1.39 |
Note: Data for the parent this compound was not provided in this specific study. The derivatives, however, show potent activity in the low micromolar range.
Table 2: Cytotoxic Activity (IC₅₀, µM) of 2,6-Disubstituted Purine Derivatives Against Various Cancer Cell Lines [3]
| Compound | K562 (Leukemia) | HL-60 (Leukemia) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A-549 (Lung) | OKP-GS (Renal) | RPMI 1788 (Normal) |
| 7 (N-(3-(N-(2,6-dichloropurin-9-yl)methyl)benzamido)phenyl)-4-methylbenzamide) | 2.27 | 1.42 | 11.34 | 10.87 | 12.54 | 13.43 | 4.56 | 8.97 |
| 10 (N-(3-(N-(2,6-dichloro-9-(4-methyl-1H-imidazol-1-yl)methyl)purin-9-yl)methyl)benzamido)phenyl)-4-methylbenzamide) | 2.53 | 1.52 | 12.87 | 11.98 | 14.32 | 15.65 | 24.77 | 10.23 |
| 13 (N-(3-(N-(2-chloro-6-methoxypurin-9-yl)methyl)benzamido)phenyl)-4-methylbenzamide) | >50 | >50 | >50 | >50 | >50 | >50 | 15.67 | >50 |
| 14 (N-(3-(N-(2-chloro-6-methoxypurin-9-(4-methyl-1H-imidazol-1-yl)methyl)purin-9-yl)methyl)benzamido)phenyl)-4-methylbenzamide) | >50 | >50 | >50 | >50 | >50 | >50 | 21.34 | >50 |
Note: The parent this compound was not reported in this study. The data indicates that derivatives with two chlorine atoms (7 and 10) are significantly more active than those with a methoxy (B1213986) group at the C6 position (13 and 14).[3]
Experimental Protocols
Cytotoxicity Assay (Based on NCI-60 Protocol)
The following is a generalized protocol for determining the cytotoxic activity of compounds, based on the methodology employed by the National Cancer Institute's 60 human tumor cell line screen.[4][5]
1. Cell Preparation and Plating:
- Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
- Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time.
- Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment.
2. Compound Preparation and Addition:
- Test compounds are solubilized in dimethyl sulfoxide (B87167) (DMSO).
- For a single-dose screen, compounds are added at a final concentration of 10⁻⁵ M.[5]
- For a five-dose screen, serial dilutions are prepared and added to the plates.
3. Incubation and Cell Lysis:
- After drug addition, the plates are incubated for an additional 48 hours.
- The assay is terminated by the addition of trichloroacetic acid (TCA), which fixes the cells.
4. Staining and Measurement:
- The fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.
- Unbound dye is washed away, and the bound dye is solubilized with a TRIS base solution.
- The absorbance is read on an automated plate reader at a wavelength of 515 nm.
5. Data Analysis:
- The optical density is used to calculate the percentage of cell growth.
- The GI₅₀ value, which is the concentration of the compound that causes 50% growth inhibition, is determined from the dose-response curves.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="Cell Culture\n(e.g., NCI-60 panel)"];
cell_plating [label="Cell Plating\n(96-well plates)"];
incubation_24h [label="24h Incubation"];
compound_prep [label="Compound Preparation\n(Serial Dilutions)"];
drug_addition [label="Drug Addition"];
incubation_48h [label="48h Incubation"];
fixation [label="Cell Fixation\n(TCA)"];
staining [label="Staining\n(SRB)"];
measurement [label="Absorbance Measurement"];
data_analysis [label="Data Analysis\n(Calculate GI50)"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> cell_plating;
cell_plating -> incubation_24h;
incubation_24h -> drug_addition;
compound_prep -> drug_addition;
drug_addition -> incubation_48h;
incubation_48h -> fixation;
fixation -> staining;
staining -> measurement;
measurement -> data_analysis;
data_analysis -> end;
}
Kinase Inhibition and Signaling Pathways
Many purine analogs, including derivatives of this compound, exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted by such inhibitors.
Conclusion
The derivatization of this compound has proven to be a fruitful strategy for the development of potent cytotoxic agents. N⁹-alkynyl and N⁹-alkenyl substitutions, as well as the introduction of complex amide-containing side chains at the N⁹ position, have yielded compounds with significant growth inhibitory activity against a broad range of cancer cell lines. In particular, maintaining the dichloro-substitution at the C2 and C6 positions appears to be crucial for high potency, as replacement with a methoxy group at C6 leads to a dramatic decrease in activity. Further research, including direct comparative studies with the parent compound and investigation into the specific kinase targets of these derivatives, will be instrumental in advancing these promising molecules towards clinical applications.
References
A Comparative Guide to the Reaction Products of 2,6-Dichloropurine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of 2,6-dichloropurine, a versatile precursor in the synthesis of a wide range of biologically active molecules. Through a comparative lens, we will explore its performance in key organic reactions against alternative purine (B94841) analogs, supported by experimental data to inform synthetic strategies in drug discovery and development.
Introduction to this compound
This compound is a halogenated purine derivative that serves as a fundamental building block in medicinal chemistry.[1][2][3] Its two reactive chlorine atoms, positioned at the C2 and C6 positions of the purine ring, are susceptible to a variety of chemical transformations. This dual reactivity allows for the stepwise and regioselective introduction of diverse functional groups, making it an invaluable scaffold for the synthesis of nucleoside analogs, kinase inhibitors, and other therapeutic agents. The differential reactivity of the C6 and C2 positions, with the C6 position being generally more susceptible to nucleophilic attack, provides a handle for selective functionalization.[1][4]
Comparison of Reaction Products
The synthetic utility of this compound is best understood by comparing its reaction products and efficiencies with those of other di-substituted purines. This section details the outcomes of nucleophilic substitution, Suzuki-Miyaura coupling, and Stille coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary method for functionalizing the purine core. The electron-withdrawing nature of the purine ring's nitrogen atoms facilitates the displacement of the chloro groups by a variety of nucleophiles.
With Amine Nucleophiles:
The reaction of this compound with amines is a common route to synthesize 2,6-diaminopurine (B158960) derivatives, which are precursors to potent therapeutic agents. The C6 chlorine is significantly more reactive than the C2 chlorine, allowing for selective mono-substitution at the C6 position, followed by a second substitution at the C2 position, often under harsher conditions.[1][4]
| Starting Material | Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |
| This compound | Cyclohexylamine | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | EtOH, Et₃N, Microwave, 90°C, 1.5 h | 65 | [5] |
| 2-Chloro-N-cyclohexyl-9H-purin-6-amine | Aniline | N⁶-Cyclohexyl-N²-phenyl-7H-purine-2,6-diamine | EtOH, TFA, Microwave | 70 | [5] |
| This compound | Methylcyclohexylamine | 2-Chloro-N-methyl-N-cyclohexyl-9H-purin-6-amine | EtOH, Et₃N, Microwave, 90°C, 1.5 h | Higher than cyclohexylamine | [5] |
With Alkoxide and Thiolate Nucleophiles:
Similar to amination, reactions with alkoxides and thiolates proceed with a preference for the C6 position.
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Sodium Methoxide | 2-Chloro-6-methoxypurine | Methanol | Not specified | [6] |
| This compound | Dialkylaminoalkylthiols | 2,6-Bis(dialkylaminoalkylthio)-7-methylpurines | Direct S-dialkylaminoalkylation | Efficient | [7][8] |
Alternative Dihalo- and Disubstituted Purines:
The reactivity of other 2,6-disubstituted purines in SNAr reactions provides a useful comparison. 2,6-dibromopurine is also a viable substrate, and in some cases, the bromo leaving group can offer different reactivity profiles. In the context of Suzuki-Miyaura coupling, the reactivity of halogens generally follows the order I > Br > Cl.[9] For nucleophilic substitution, a similar trend is often observed.
| Alternative Purine | Reaction Type | Product | Key Observation | Reference |
| 2,6-Dibromopurine | Nucleophilic Substitution | 2,6-Disubstituted purines | Bromo groups are also good leaving groups. | [1] |
| 2,6-Dithiopurine | Alkylation | 2,6-Bis(alkylthio)purines | Thiol groups can be alkylated. | |
| 2,6-Diaminopurine | Diazotization then substitution | 2-Fluoro-6-aminopurine | A route to introduce fluorine. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents onto the purine scaffold.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is highly effective for the functionalization of this compound. Regioselectivity is a key feature, with the C6 position reacting preferentially.
| Starting Material | Boronic Acid | Product | Reaction Conditions | Yield (%) | Reference |
| 9-Benzyl-2,6-dichloropurine (1 equiv.) | Phenylboronic acid (1 equiv.) | 9-Benzyl-2-chloro-6-phenylpurine | Pd(PPh₃)₄, K₂CO₃, Toluene, 100°C | 77 | [10] |
| 9-Benzyl-2,6-dichloropurine (1 equiv.) | Phenylboronic acid (3 equiv.) | 9-Benzyl-2,6-diphenylpurine | Pd(PPh₃)₄, K₂CO₃, Toluene, 100°C | 84 | [10] |
| 9-Benzyl-6-chloro-2-iodopurine (1 equiv.) | Phenylboronic acid (1 equiv.) | 9-Benzyl-6-chloro-2-phenylpurine | Pd(PPh₃)₄, K₂CO₃, Toluene, 100°C | Good yield | [9] |
Stille Coupling:
The Stille reaction utilizes organotin reagents for C-C bond formation and is also a viable method for modifying this compound, though the toxicity of tin compounds is a consideration.
| Starting Material | Organostannane | Product | Reaction Conditions | Yield (%) | Reference |
| Aryl Halide | Vinyltributyltin | Aryl-Vinyl Compound | Pd(PPh₃)₄, Anhydrous DMF or THF | Generally Good | [11] |
| Enol Triflate | Organotin reagent | Coupled Product | CuI, Pd(dppf)Cl₂·DCM, LiCl, DMF, 40°C | 87 | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the key reactions discussed.
General Procedure for Nucleophilic Aromatic Substitution (Amination)
To a solution of this compound (1.0 equivalent) in a suitable solvent such as ethanol (B145695) (0.2 M), the desired amine (1.1-1.5 equivalents) and a base such as triethylamine (B128534) (1.1-1.5 equivalents) are added. The reaction mixture is then heated, often using microwave irradiation, at a specified temperature (e.g., 90°C) for a designated time (e.g., 1.5 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated, often as a precipitate, which can be further purified by filtration and/or column chromatography.[5]
General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, the purine halide (e.g., 9-benzyl-2,6-dichloropurine, 1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents) are combined in a degassed solvent system (e.g., toluene, 1,4-dioxane/water). The mixture is heated under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80-100°C) for several hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Stille Coupling
To a flame-dried reaction flask under an inert atmosphere, the purine halide (1.0 equivalent), the organostannane reagent (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM, 1-5 mol%), and any additives (e.g., CuI, LiCl) are added. Anhydrous, degassed solvent (e.g., DMF, THF) is then introduced. The reaction mixture is heated to the desired temperature (e.g., 40-80°C) and stirred for the required time, with progress monitored by TLC or LC-MS. For work-up, the reaction is often quenched with an aqueous solution of potassium fluoride (B91410) to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[10][11]
Signaling Pathways and Biological Relevance
The reaction products of this compound and its analogs often exhibit significant biological activity, frequently by interacting with key signaling pathways. Many of these compounds function as kinase inhibitors or are precursors to nucleoside analogs that interfere with DNA synthesis and repair.
Purine Analogs as Kinase Inhibitors
Purine analogs are a well-established class of kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation.[12][13][14][15] By mimicking the natural purine structure of ATP, these inhibitors competitively bind to the ATP-binding pocket of kinases, thereby blocking their phosphorylating activity and downstream signaling. This can lead to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action of Cladribine
Cladribine (2-chloro-2'-deoxyadenosine) is a purine nucleoside analog used in the treatment of hairy cell leukemia and multiple sclerosis.[6] After entering the cell, it is phosphorylated to its active triphosphate form, which is then incorporated into DNA, leading to DNA strand breaks and apoptosis.
Experimental Workflow for Synthesis and Screening
The development of novel purine-based therapeutics follows a structured workflow from synthesis to biological evaluation.
Conclusion
This compound is a cornerstone of purine chemistry, offering a versatile and reactive scaffold for the synthesis of diverse and complex molecules. Its predictable regioselectivity in nucleophilic substitution and cross-coupling reactions, particularly when compared to other di-substituted purines, makes it a valuable tool for medicinal chemists. A thorough understanding of its reactivity, supported by robust experimental protocols, is essential for the efficient development of novel purine-based therapeutics targeting a range of diseases. The continued exploration of its reaction space and the development of novel derivatives will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2- and 6-(Dialkylaminoalkylthio)- and 2,6-Bis(dialkylaminoalkylthio)-7-methylpurines [chooser.crossref.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
comparing the efficacy of different chlorinating agents for purine synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of chlorine atoms onto the purine (B94841) scaffold is a cornerstone of medicinal chemistry, providing essential intermediates for synthesizing a vast array of biologically active compounds, including antivirals like Acyclovir and anticancer agents. The conversion of readily available oxo-purines (such as hypoxanthine (B114508) and xanthine) to their chloro-derivatives is a critical transformation. The choice of chlorinating agent is paramount, directly influencing reaction efficiency, yield, scalability, and safety. This guide provides an objective comparison of common chlorinating agents, focusing on phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂), supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
Phosphorus oxychloride (POCl₃) is the most extensively documented and versatile reagent for the deoxychlorination of hydroxypurines, consistently affording high yields under various conditions. Thionyl chloride and oxalyl chloride are viable alternatives, particularly for generating the reactive Vilsmeier-Haack reagent in situ, though specific applications in purine synthesis are less commonly reported in the literature.
Quantitative Data Summary
| Starting Material | Reagent System | Base/Additive | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Hypoxanthine | POCl₃ | N,N-Dimethylaniline | Reflux (~107) | 0.67 | 6-Chloropurine (B14466) | 78-91 | [1] |
| Acetyl Hypoxanthine | POCl₃ | N,N-Dimethylaniline | 105 | 4 | 6-Chloropurine | 90-91 | [2] |
| Xanthine | POCl₃ | Pyridine | 180 | 5 | 2,6-Dichloropurine | 33 | [3] |
| Xanthine | POCl₃ | DBU | Reflux (~107) | 1 | This compound | 85 | [4] |
| 2,4-Quinazolinedione* | SOCl₂ | Triethylamine | Reflux | 10 | 2,4-Dichloroquinazoline (B46505) | High | [5] |
| Carboxylic Acid** | (COCl)₂ | DMF (catalytic) | Room Temp | 1.5 | Acid Chloride | High | [6] |
*Note: 2,4-Quinazolinedione is a related N-heterocycle; specific yield was not provided. **Note: Protocol for a general carboxylic acid; demonstrates Vilsmeier reagent formation.
Reaction Mechanisms and Pathways
The chlorination of oxo-purines with agents like POCl₃, SOCl₂, or (COCl)₂ in the presence of N,N-dimethylformamide (DMF) typically proceeds through the formation of a Vilsmeier-Haack reagent. This highly electrophilic chloroiminium ion activates the purine's lactam oxygen, facilitating nucleophilic attack by chloride and subsequent elimination to yield the chloropurine.
References
- 1. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 2. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
2,6-Dichloropurine Derivatives Emerge as Potent Broad-Spectrum Antiviral Agents
A new class of 2,6-dichloropurine-derived compounds, particularly the 2,6-diaminopurine (B158960) derivative designated as "6i," has demonstrated significant antiviral activity against a wide range of viruses, including several high-priority human pathogens. Extensive in vitro studies have validated the efficacy of these compounds, positioning them as promising candidates for further drug development.
Researchers have identified compound 6i as a potent inhibitor of various RNA viruses, including flaviviruses such as Dengue (DENV), Zika (ZIKV), and West Nile virus (WNV), as well as Influenza A virus and the pandemic-causing SARS-CoV-2.[1][2][3] The antiviral activity of these compounds is attributed to their ability to interfere with the viral replication machinery.
Comparative Antiviral Performance
The antiviral efficacy of compound 6i and its analogs has been quantified using standard virological assays, with the results summarized below. The data highlights the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%, and the selectivity index (SI), a measure of the compound's therapeutic window (calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50). A higher SI value indicates greater specific antiviral activity with lower cellular toxicity.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type |
| 6i | Dengue Virus (DENV) | Huh7 | 0.9 | >100 | >111 | Secondary Yield Reduction Assay (SYRA) |
| 6i | Zika Virus (ZIKV) | Huh7 | 0.55 | >100 | >182 | Secondary Yield Reduction Assay (SYRA) |
| 6i | West Nile Virus (WNV) | Vero | 1.2 | >100 | >83 | Plaque Reduction Assay (PRA) |
| 6i | Influenza A (H1N1) | MDCK | 5.3 | >100 | >19 | Cytopathic Effect (CPE) Reduction Assay |
| 6i | SARS-CoV-2 | Vero E6 | 1.9 | >100 | >53 | Cytopathic Effect (CPE) Reduction Assay |
| 6i | SARS-CoV-2 | Calu-3 | 0.5 | 120 | 240 | Cytopathic Effect (CPE) Reduction Assay |
Unraveling the Mechanism of Action
The primary mechanism of action for these 2,6-diaminopurine derivatives is believed to be the inhibition of viral replication. For flaviviruses, evidence suggests that compound 6i may target the interaction between the viral non-structural proteins NS3 and NS5, which are essential components of the viral replication complex.
Furthermore, earlier generations of these purine-based compounds have been shown to inhibit host cell kinases, specifically c-Src and Fyn. These kinases are involved in various cellular signaling pathways that can be hijacked by viruses to facilitate their own replication. By inhibiting these host factors, the compounds can create an intracellular environment that is less conducive to viral propagation.
Experimental Methodologies
The validation of the antiviral activity of these compounds relies on a series of robust in vitro assays. The key experimental protocols are detailed below to provide a comprehensive understanding of the methodologies employed.
Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for assessing the ability of a compound to protect host cells from virus-induced cell death.[1]
-
Cell Seeding: A monolayer of appropriate host cells (e.g., Vero E6, MDCK) is seeded into 96-well plates.
-
Compound Addition: The cells are treated with serial dilutions of the test compound.
-
Virus Infection: A standardized amount of virus is added to the wells containing the cells and the compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the neutral red uptake assay. The absorbance is measured to determine the extent of cell death.
-
Data Analysis: The IC50 value is calculated by determining the compound concentration that results in a 50% reduction of the viral cytopathic effect. The CC50 value is determined in parallel by treating uninfected cells with the compound.
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced by infected cells in the presence of the antiviral compound.[4][5] It is a more direct measure of antiviral efficacy than the CPE assay.
-
Cell Infection and Treatment: A monolayer of host cells is infected with the virus at a specific multiplicity of infection (MOI) and simultaneously treated with various concentrations of the test compound.
-
Incubation: The infected and treated cells are incubated for a full viral replication cycle to allow for the production of new virus particles.
-
Harvesting of Virus: The supernatant, containing the progeny virions, is collected.
-
Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[6]
-
Data Analysis: The reduction in virus titer in the presence of the compound is compared to the untreated control, and the IC50 value is calculated.
Two variations of the yield reduction assay were utilized in the primary research:
-
Secondary Yield Reduction Assay (SYRA): This assay format typically involves treating the cells with the compound for a period before or during infection and then measuring the subsequent virus yield.
-
Direct Yield Reduction Assay (DYRA): In this format, the compound is added after the virus has been allowed to adsorb to and enter the cells, thus specifically evaluating the effect of the compound on post-entry stages of the viral life cycle.
Visualizing Experimental and Mechanistic Frameworks
To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
References
- 1. protocols.io [protocols.io]
- 2. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Dichloropurine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mass Spectrometry Techniques for the Analysis of 2,6-Dichloropurine and its Key Derivatives, Supported by Experimental Data and Protocols.
This guide provides a comprehensive overview and comparison of mass spectrometry-based methods for the analysis of this compound, a crucial intermediate in the synthesis of various pharmacologically active compounds, and its derivatives. Understanding the mass spectral behavior of these compounds is essential for reaction monitoring, impurity profiling, and metabolic studies in drug discovery and development.
Introduction to this compound and Its Importance
This compound is a halogenated purine (B94841) derivative that serves as a versatile building block for the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents. Its reactivity at the 2 and 6 positions allows for the introduction of various functional groups, leading to a diverse library of purine analogs. Consequently, robust analytical methods are required to characterize these compounds and ensure their purity and identity. Mass spectrometry, often coupled with chromatographic separation techniques, stands as a cornerstone for the qualitative and quantitative analysis of this compound and its derivatives.
Mass Spectrometry Techniques for Purine Analysis
Several mass spectrometry techniques can be employed for the analysis of this compound and its derivatives. The choice of method depends on the specific analytical goal, such as structural elucidation, quantification, or high-throughput screening.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For purine analogs, derivatization is often necessary to increase their volatility. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing detailed fragmentation patterns that are valuable for structural identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and suitable for a broader range of compounds, including those that are non-volatile or thermally labile. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation, making it ideal for molecular weight determination. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.
Comparative Analysis of this compound and Its Derivatives
A direct comparison of the mass spectral features of this compound and its derivatives reveals key differences in their fragmentation patterns, which can be exploited for their individual detection and characterization.
This compound
While a publicly available, verified electron ionization mass spectrum for this compound is not readily found in common databases, its fragmentation can be predicted based on the principles of mass spectrometry and the analysis of similar halogenated heterocyclic compounds. The molecular ion peak would be expected at m/z 188, with a characteristic isotopic pattern due to the two chlorine atoms. Key fragmentation pathways would likely involve the sequential loss of chlorine atoms and cleavage of the purine ring.
6-Chloroguanine (2-Amino-6-chloropurine)
6-Chloroguanine is a significant derivative where one of the chlorine atoms is replaced by an amino group. The mass spectrum of 6-chloroguanine shows a molecular ion peak at m/z 169.[1] The fragmentation pattern is influenced by the presence of the amino group, leading to different fragmentation pathways compared to the parent dichloropurine.
Table 1: Comparison of Mass Spectral Data for this compound and 6-Chloroguanine
| Compound | Molecular Formula | Molecular Weight | Key Mass Spectral Features (Predicted/Observed) |
| This compound | C5H2Cl2N4 | 189.00 | Predicted EI-MS: Molecular ion (M+) at m/z 188 (with characteristic Cl2 isotope pattern). Fragments corresponding to losses of Cl, HCN, and ring cleavage. |
| 6-Chloroguanine | C5H4ClN5 | 169.57 | Observed MS: Molecular ion at m/z 169.[1] Prominent fragments at m/z 134.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful mass spectrometric analysis of this compound and its derivatives. Below are representative protocols for GC-MS and LC-MS/MS analysis.
General GC-MS Protocol for Halogenated Purines
This protocol is a general guideline and may require optimization for specific instruments and derivatives.
-
Sample Preparation:
-
For analysis of the free purine base, derivatization is typically required. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).
-
Add the derivatizing agent (e.g., 100 µL of BSTFA) and heat the mixture (e.g., at 60-80 °C for 30-60 minutes).
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
General LC-MS/MS Protocol for Purine Analogs
This protocol is a general starting point for the quantitative analysis of purine derivatives in biological matrices or for reaction monitoring.
-
Sample Preparation:
-
For reaction mixtures: Dilute an aliquot of the reaction mixture in the initial mobile phase.
-
For biological samples (e.g., plasma, urine): Perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile), followed by centrifugation and collection of the supernatant. The supernatant can then be evaporated and reconstituted in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of B (e.g., 2-5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compounds, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument and compounds.
-
MS/MS Analysis: For quantitative analysis, operate in Multiple Reaction Monitoring (MRM) mode. For each compound, determine the precursor ion (typically [M+H]+) and one or two product ions.
-
-
Table 2: Exemplary LC-MS/MS Parameters for Purine Derivatives
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Adenosine | 268 | 136 | - | Optimized for instrument |
| Inosine | 269 | 137 | - | Optimized for instrument |
| Uric Acid | 169 | 141 | - | Optimized for instrument |
Note: The parameters in this table are for illustrative purposes and would need to be optimized for this compound and its specific derivatives.[3]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for GC-MS and LC-MS/MS analysis of this compound and its derivatives.
Caption: General workflow for GC-MS analysis of purine derivatives.
Caption: General workflow for LC-MS/MS analysis of purine analogs.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a critical component of drug discovery and development. While GC-MS with EI can provide detailed structural information through fragmentation analysis, LC-MS/MS with ESI offers a more versatile and sensitive approach for a wider range of derivatives, particularly for quantitative applications. The choice of technique should be guided by the specific analytical requirements of the study. The protocols and comparative data presented in this guide serve as a valuable resource for researchers working with these important classes of compounds.
References
- 1. 6-Chloroguanine(10310-21-1) MS spectrum [chemicalbook.com]
- 2. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Dichloropurine: A Guide for Laboratory Professionals
Effective management and disposal of 2,6-Dichloropurine are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with safety regulations. This compound is classified as acutely toxic if swallowed and causes skin and eye irritation.[1][2][3] Adherence to these protocols is essential to mitigate risks.
Hazard Identification and Safety Precautions
Before handling this compound, a thorough understanding of its hazards is imperative. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[1][2]
Summary of Hazards:
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Oral Toxicity | Toxic if swallowed.[3] | GHS06 | Danger |
| Skin Irritation | Causes skin irritation.[1][2] | - | - |
| Eye Irritation | Causes serious eye irritation.[1][2] | - | - |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | - | - |
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1][2]
-
Skin and Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1][2]
-
Respiratory Protection: Work in a well-ventilated area. If dust generation is likely or ventilation is inadequate, a NIOSH-approved respirator should be used.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial for safe and compliant disposal.
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a clearly labeled, compatible, and sealable container.
-
Contaminated materials such as gloves, weighing paper, and bench liners should be collected in a designated, sealed plastic bag or container.[2]
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, it must be collected in a compatible, leak-proof container with a tight-fitting lid.[4]
-
Crucially, halogenated and non-halogenated solvent wastes must be kept in separate containers.[5][6] As this compound is a chlorinated compound, any solvent waste containing it should be placed in the halogenated organic waste stream.[7]
-
Step 2: Labeling of Hazardous Waste
All waste containers must be accurately and clearly labeled.
-
Immediately label the waste container with the words "Hazardous Waste."[8]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
-
If it is a solution, list all constituents and their approximate percentages.[8]
-
Keep the container closed at all times except when adding waste.[5][8]
Step 3: Storage of Hazardous Waste
Store waste containers in a designated, secure area away from incompatible materials.
-
Incompatible materials include strong oxidizing agents and strong bases.[1]
-
Ensure the storage area is under the control of the generator and containers are stored to prevent spills or leaks.[8]
Step 4: Arranging for Disposal
-
Dispose of the contents and container to an approved waste disposal plant or through a licensed hazardous waste disposal service.[1][2][3]
-
Follow your institution's specific procedures for chemical waste pickup. This may involve submitting a request through your Environmental Health and Safety (EHS) department.[6][8]
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[3][9]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.[2]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Experimental Protocols
No specific experimental protocols for the disposal of this compound are cited in the safety data sheets beyond the general procedures for hazardous chemical waste. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company. In-lab treatment of hazardous waste is highly regulated and generally not recommended.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. echemi.com [echemi.com]
Safeguarding Research: A Guide to Handling 2,6-Dichloropurine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 2,6-Dichloropurine. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance. Key hazards include:
-
Acute Oral Toxicity (Category 3): Toxic if swallowed.[1][2][3][4]
-
Skin Irritation: Causes irritation upon contact.[5]
-
Serious Eye Irritation: Can cause significant eye damage.[5]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[5]
Immediate precautionary measures include working in a well-ventilated area, avoiding the formation of dust and aerosols, and preventing contact with skin and eyes.[2]
Personal Protective Equipment (PPE) Protocol
The selection and correct use of PPE are the primary defense against exposure to this compound. A risk assessment should always precede handling to ensure the appropriate level of protection.
Step 1: Eye and Face Protection
-
Mandatory: Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
-
Enhanced Precaution: When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to safety goggles.
Step 2: Skin and Body Protection
-
Gloves: Due to the chlorinated aromatic-like structure of this compound, glove selection is critical. No specific breakthrough time data is available for this compound; therefore, glove choice should be based on resistance to chlorinated and aromatic compounds.
-
For incidental contact (e.g., handling small quantities in a fume hood): Double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended. Nitrile gloves provide good general protection but may have limited resistance to chlorinated solvents.[3][4][5]
-
For prolonged handling or potential for direct contact (e.g., weighing larger quantities, spill cleanup): Heavy-duty gloves made of Viton™, Polyvinyl Alcohol (PVA), or butyl rubber are advised due to their higher resistance to chlorinated and aromatic solvents.[1][2][5] Always inspect gloves for degradation or punctures before and during use.[2]
-
-
Protective Clothing: A full-length, buttoned laboratory coat is required to protect skin and clothing.[6] For tasks with a higher risk of contamination, impervious or fire/flame-resistant clothing should be considered.[1][2]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[7]
Step 3: Respiratory Protection
-
Standard Operations: Under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood), respiratory protection is typically not required.[5]
-
High-Risk Scenarios: If exposure limits are exceeded, if irritation is experienced, or if there is a potential for significant aerosolization or dust generation (e.g., during spill cleanup or when handling large quantities outside of a fume hood), a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.[3][4][6] In situations with higher potential exposure, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) with a HEPA filter may be necessary.[1][2][6]
Operational and Disposal Plans
Handling Procedures
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, within a certified chemical fume hood.[6]
-
Pre-Operational Check: Ensure all necessary equipment, including waste containers, is assembled within the fume hood before starting. Verify fume hood functionality.[6]
-
Weighing and Transfer: Handle as a solid to minimize dust. If preparing a solution, add the solid slowly to the solvent to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1][2][5] Decontaminate the work area.
Spill Management
-
Evacuate: Clear the area of all personnel.
-
Control: Prevent the spread of dust or liquid. Remove all sources of ignition.[2]
-
Personal Protection: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Cleanup: Use dry cleanup procedures and avoid generating dust. Vacuuming with a HEPA-filtered vacuum or gently sweeping is preferred. Place spilled material into a clean, dry, sealable, and labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, wipes, disposable lab coats) must be disposed of as hazardous chemical waste.[1][5]
-
Containerization: Collect waste in a suitable, closed, and clearly labeled container.[2]
-
Disposal Route: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][5] Do not allow the chemical to enter drains.[2]
Quantitative Data Summary
No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound.[5] The following table provides a qualitative comparison of glove materials for handling this compound, based on their general resistance to chlorinated and aromatic solvents.
| Glove Material | Suitability for Incidental Contact | Suitability for Prolonged/Direct Contact | General Resistance to Chlorinated/Aromatic Solvents |
| Nitrile | Good (Double-glove recommended) | Poor to Fair | Poor to Fair |
| Butyl Rubber | Excellent | Excellent | Good (Poor for aromatic hydrocarbons) |
| Polyvinyl Alcohol (PVA) | Excellent | Excellent | Good (but degrades in water-based solutions)[5] |
| Viton™ | Excellent | Excellent | Excellent[5] |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. safetyware.com [safetyware.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. spokane.wsu.edu [spokane.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
